Product packaging for Rebaudioside J(Cat. No.:)

Rebaudioside J

Cat. No.: B10817741
M. Wt: 1113.2 g/mol
InChI Key: HINSNOJRHFIMKB-DJDMUFINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rebaudioside J is a minor, naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. Due to its extremely low natural abundance, typically less than 0.5% of the total steviol glycoside content, obtaining high-purity this compound through conventional plant extraction methods is challenging and costly . This scarcity has historically limited in-depth study of its properties. This compound is part of a class of compounds known for their intense sweetness and potential therapeutic activities, which include antidiabetic, anti-inflammatory, antioxidant, and antihypertensive effects observed in related, more abundant glycosides like Stevioside and Rebaudioside A . Research into steviol glycosides is focused on their role as natural, non-caloric sweeteners and their broader biomedical potential. Scientists are investigating enzymatic and glycosyltransferase-based synthesis methods to produce this compound more efficiently, facilitating further research into its unique sensory profile, metabolic fate, and biological mechanisms . This product is provided to support such investigative work. This product is strictly for laboratory research purposes and is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H80O27 B10817741 Rebaudioside J

Properties

Molecular Formula

C50H80O27

Molecular Weight

1113.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C50H80O27/c1-18-12-49-10-6-24-47(3,8-5-9-48(24,4)46(67)76-44-39(34(63)29(58)22(15-53)71-44)74-41-35(64)31(60)26(55)19(2)68-41)25(49)7-11-50(18,17-49)77-45-40(75-43-37(66)33(62)28(57)21(14-52)70-43)38(30(59)23(16-54)72-45)73-42-36(65)32(61)27(56)20(13-51)69-42/h19-45,51-66H,1,5-17H2,2-4H3/t19-,20+,21+,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1

InChI Key

HINSNOJRHFIMKB-DJDMUFINSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Minor Steviol Glycosides: The Case of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its production of intensely sweet diterpenoid glycosides, known as steviol glycosides.[1][2] While stevioside and rebaudioside A are the most abundant and well-characterized of these compounds, the plant synthesizes a complex mixture of minor glycosides that contribute to the overall taste profile and possess potential biological activities.[3][4] The discovery and isolation of these minor components, such as Rebaudioside J, are critical for the development of next-generation natural sweeteners with improved organoleptic properties and for the exploration of their therapeutic potential.[4]

This technical guide provides an in-depth overview of the methodologies employed in the discovery, isolation, and characterization of minor steviol glycosides, with a specific focus on the approach that would be taken for a compound like this compound. Due to the limited publicly available information on the specific discovery and isolation of this compound, this document outlines a generalized yet detailed protocol based on established techniques for other minor steviol glycosides.

This compound has the chemical formula C₅₀H₈₀O₂₇ and a CAS number of 1313049-59-0.[5] The high number of oxygen atoms in its chemical formula suggests a heavily glycosylated structure, typical of many minor steviol glycosides.

I. Discovery and Initial Screening

The discovery of novel minor steviol glycosides like this compound typically begins with the comprehensive analysis of crude or partially purified extracts of Stevia rebaudiana leaves.

Experimental Protocol: Initial Extraction and Screening
  • Plant Material Preparation: Dried leaves of Stevia rebaudiana are ground into a fine powder to increase the surface area for extraction.[6]

  • Solvent Extraction: The powdered leaves are extracted with a polar solvent to isolate the water-soluble steviol glycosides. Methanol, ethanol, and hot water are commonly used solvents.[7] A typical laboratory-scale extraction would involve refluxing the leaf powder with 80% aqueous methanol for several hours.

  • Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract. This extract contains a complex mixture of steviol glycosides, chlorophyll, phenolics, and other plant metabolites.

  • Preliminary Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[8] This initial screening helps to identify known major and minor steviol glycosides and to tentatively identify novel compounds based on their retention times and mass-to-charge ratios.

II. Isolation and Purification

The isolation of a specific minor steviol glycoside like this compound from the complex crude extract is a multi-step process involving various chromatographic techniques.

Experimental Protocol: Multi-Step Chromatographic Purification
  • Solvent-Solvent Partitioning: The crude extract is dissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and pigments. Subsequently, it is partitioned with a more polar solvent like n-butanol to concentrate the glycosides.

  • Adsorbent Chromatography: The n-butanol fraction is subjected to column chromatography using an adsorbent resin, such as Diaion HP-20 or Amberlite XAD series.[9] The column is washed with water to remove salts and highly polar impurities, and the steviol glycosides are then eluted with an increasing gradient of methanol or ethanol in water.

  • Silica Gel Chromatography: Fractions enriched with minor glycosides are further purified by column chromatography on silica gel. A solvent system of chloroform-methanol-water in varying ratios is often used for elution.

  • Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[9] A gradient of acetonitrile and water is typically used as the mobile phase. Fractions are collected and analyzed by analytical HPLC to assess purity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the isolation and analysis of steviol glycosides. Please note that specific values for this compound are not publicly available and the data presented here are representative values for minor steviol glycosides.

ParameterValueMethod of AnalysisReference
Extraction Yield (Crude Extract) 10-15% of dry leaf weightGravimetric[6]
Total Steviol Glycoside Content in Crude Extract 50-60%HPLC-UV[2]
Purity after Column Chromatography 70-80%HPLC-UV[9]
Final Purity after Preparative HPLC >95%HPLC-UV[9]
Limit of Detection (LOD) for Steviol Glycosides 1.07 mg/LUHPLC-Orbitrap MS
Limit of Quantification (LOQ) for Steviol Glycosides 3.55 mg/LUHPLC-Orbitrap MS

III. Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[8] Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the sequence and linkage of the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the complete structure.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the aglycone and the sugar units, as well as the linkages between the sugars.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry.[10]

IV. Visualization of Workflows and Structures

The following diagrams illustrate the general workflow for the discovery and isolation of minor steviol glycosides and the basic structure of the steviol backbone.

experimental_workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification & Isolation cluster_analysis Structural Elucidation stevia_leaves Dried Stevia Leaves grinding Grinding stevia_leaves->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning adsorbent_chrom Adsorbent Chromatography (e.g., Diaion HP-20) partitioning->adsorbent_chrom silica_chrom Silica Gel Chromatography adsorbent_chrom->silica_chrom prep_hplc Preparative RP-HPLC silica_chrom->prep_hplc pure_compound Pure this compound (>95% Purity) prep_hplc->pure_compound ms_analysis Mass Spectrometry (HR-MS, MS/MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D and 2D) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: General workflow for the discovery and isolation of minor steviol glycosides.

steviol_backbone steviol Steviol Aglycone c13 C-13 Hydroxyl Group steviol->c13 attachment point c19 C-19 Carboxyl Group steviol->c19 attachment point sugar_moieties1 Sugar Moieties (Glucose, Rhamnose, etc.) c13->sugar_moieties1 glycosidic linkage sugar_moieties2 Sugar Moieties (Glucose, Rhamnose, etc.) c19->sugar_moieties2 ester linkage

References

Physical and chemical properties of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside J is a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the rebaudioside family, it holds potential as a non-caloric, high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular glycoside, this document also presents comparative data from closely related and well-characterized rebaudiosides to offer a predictive context. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analytical characterization of this compound, adapted from established methods for other steviol glycosides. Finally, a hypothetical signaling pathway is proposed based on the known biological activities of similar compounds, providing a framework for future research into its pharmacological effects.

Physical and Chemical Properties

PropertyThis compoundRebaudioside A[1][2]Rebaudioside D[3]Rebaudioside M[4]
Molecular Formula C₅₀H₈₀O₂₇[5]C₄₄H₇₀O₂₃C₅₀H₈₀O₂₈C₅₆H₉₀O₃₃
Molecular Weight 1113.15 g/mol [5]967.01 g/mol 1129.15 g/mol 1291.29 g/mol
CAS Number 1313049-59-0[5]58543-16-163279-14-11220616-44-3
Appearance White Powder[5]White powderWhite crystalline solidWhite to off-white crystalline powder
Melting Point (°C) Data not available242 - 244Data not availableData not available
Solubility Soluble in DMSO[6]Slightly soluble in water and ethanol.[7] Solubility increases in water-ethanol mixtures.[8][9]Data not availableSlightly soluble in water (0.1 g/100 mL at 25°C) and ethanol. Amorphous form has higher water solubility (1.1-1.3%).[4][10]
Specific Rotation ([α]D) Data not availableData not availableData not availableData not available
Stability Data not availableStable under dry conditions. In solution, most stable at pH 4-8. Stability decreases at higher temperatures and below pH 2.[4]Data not availableStable as a dry powder. In solution, most stable at pH 4-8, with decreased stability at higher temperatures and below pH 2.[4][10]

Note: The solubility and stability of steviol glycosides are generally influenced by the number and arrangement of glucose units. It can be inferred that this compound, being a complex glycoside, likely exhibits limited solubility in non-polar solvents and greater solubility in polar protic solvents, with stability being pH and temperature-dependent. Experimental verification is required to confirm these properties.

Experimental Protocols

The following protocols are adapted from established methodologies for the extraction, purification, and analysis of steviol glycosides and can be applied to this compound.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and subsequent purification of this compound from dried Stevia rebaudiana leaves.

2.1.1. Extraction

  • Preparation of Plant Material: Air-dry fresh Stevia rebaudiana leaves, followed by oven drying at 50-60°C to a moisture content of 8-12%.[11] Grind the dried leaves into a fine powder.

  • Solvent Extraction: Suspend the powdered leaves in a polar solvent such as methanol or a mixture of water and ethanol.[11][12] A common ratio is 1:10 (w/v) of leaf powder to solvent.

  • Extraction Process: Stir the mixture at room temperature for several hours or perform extraction using techniques like sonication or microwave-assisted extraction to improve efficiency.[2]

  • Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like chloroform.[12]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.[12]

  • Elution: Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., from 95:5 to 85:15 chloroform:methanol).[12]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Isolation: Combine fractions containing pure this compound and evaporate the solvent to yield the purified compound. Further purification can be achieved using preparative HPLC.[13]

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., sodium phosphate buffer at pH 2.6) is typically employed.[15] A common mobile phase composition is a 32:68 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[14]

  • Detection: Detection is typically performed at 210 nm.[16]

  • Sample Preparation: Prepare standard solutions of this compound in the mobile phase. Dissolve and dilute extracted samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.[17]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent such as pyridine-d₅ or DMSO-d₆.[2][5][18]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for detailed structural elucidation.

  • Experiments: Acquire 1D (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to fully assign the proton and carbon signals and confirm the structure of this compound.[19][20]

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for accurate mass determination.[21]

  • Analysis: Operate the mass spectrometer in negative or positive ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structure.[17]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other steviol glycosides suggest potential biological activities that may be relevant.

Hypothetical Bitter Taste Receptor Signaling

Several steviol glycosides are known to elicit a bitter off-taste by activating specific human bitter taste receptors (hTAS2Rs), namely hTAS2R4 and hTAS2R14.[22][23][24] It is plausible that this compound, due to its structural similarity to other rebaudiosides, may also interact with these receptors. The activation of these G-protein coupled receptors (GPCRs) typically involves the G-protein gustducin, leading to a signaling cascade that results in neurotransmitter release and the perception of bitterness.

Bitter_Taste_Signaling cluster_receptor Taste Receptor Cell Membrane RebJ This compound (Hypothetical Ligand) hTAS2R hTAS2R4 / hTAS2R14 (Bitter Taste Receptor) RebJ->hTAS2R Binds to Gustducin Gustducin (Gα, Gβγ) hTAS2R->Gustducin Activates GPCR_complex G-protein Coupled Receptor Complex PLCb2 Phospholipase C β2 Gustducin->PLCb2 Activates PIP2 PIP₂ PLCb2->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Bitter_Sensation Bitter Taste Sensation Neurotransmitter->Bitter_Sensation

Caption: Hypothetical signaling pathway for this compound-induced bitter taste perception.

Potential Insulin-Mimetic Activity

Studies have shown that some steviol glycosides can exert insulin-mimetic effects by activating the PI3K/Akt signaling pathway, leading to increased glucose uptake.[6][25][26][27] This suggests that this compound could potentially have similar effects, making it a candidate for further investigation in the context of metabolic disorders. The proposed mechanism involves the binding of the glycoside to the insulin receptor, triggering a phosphorylation cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive study of this compound, from initial extraction to biological activity assessment.

Experimental_Workflow Start Start: Dried Stevia Leaves Extraction Extraction (e.g., Methanol/Water) Start->Extraction Crude_Extract Crude Steviol Glycoside Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fractions Collected Fractions Purification->Fractions Analysis Analysis of Fractions (TLC / HPLC) Fractions->Analysis Pure_RebJ Pure this compound Analysis->Pure_RebJ Identify & Combine Pure Fractions Structural_Elucidation Structural Elucidation Pure_RebJ->Structural_Elucidation PhysChem_Characterization Physicochemical Characterization Pure_RebJ->PhysChem_Characterization Biological_Activity Biological Activity Assessment Pure_RebJ->Biological_Activity NMR 1D & 2D NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Solubility Solubility Studies PhysChem_Characterization->Solubility Melting_Point Melting Point Determination PhysChem_Characterization->Melting_Point Stability Stability Studies PhysChem_Characterization->Stability In_Vitro In Vitro Assays (e.g., Receptor Binding, Cell-based) Biological_Activity->In_Vitro Signaling_Pathways Signaling Pathway Analysis In_Vitro->Signaling_Pathways

Caption: A logical workflow for the isolation, characterization, and biological evaluation of this compound.

Conclusion

This compound is a lesser-known steviol glycoside with potential applications in the food and pharmaceutical industries. This guide has compiled the currently available data on its physical and chemical properties and provided a comparative context with other rebaudiosides. The detailed experimental protocols offer a starting point for researchers to isolate and characterize this compound. The proposed signaling pathways, based on the activities of related molecules, highlight promising avenues for future research into the biological effects of this compound. Further experimental studies are crucial to fully elucidate the properties and potential applications of this natural sweetener.

References

Rebaudioside J: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J is a naturally occurring sweet-tasting diterpene glycoside found in the leaves of the Stevia rebaudiana plant. As a member of the steviol glycoside family, it is gaining interest within the scientific and industrial communities for its potential as a non-caloric sweetener and for its broader biological activities. This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and biological signaling pathways associated with this compound and its closely related compounds.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. Due to the limited availability of extensive experimental data specifically for this compound, properties of the well-studied Rebaudioside A are also included for comparative purposes.

PropertyThis compoundRebaudioside A
CAS Number 1313049-59-0[1]58543-16-1
Molecular Formula C₅₀H₈₀O₂₇[1]C₄₄H₇₀O₂₃[2]
Molecular Weight 1113.15 g/mol [1]967.0 g/mol [2]
Solubility Soluble in DMSO. Information on solubility in other common solvents is limited.Poorly soluble in water and ethanol alone. Solubility is enhanced in ethanol:water mixtures.[3][4][5]
Purity Commercially available in various purities.Commercially available in high purity (e.g., >95%).[6]

Experimental Protocols

The following sections detail established methodologies for the extraction, purification, and analysis of steviol glycosides. While these protocols have been primarily developed for the more abundant steviol glycosides like Stevioside and Rebaudioside A, they provide a robust framework that can be adapted for the isolation and characterization of this compound.

Extraction of Steviol Glycosides from Stevia rebaudiana Leaves

This protocol describes a general method for the extraction of a mixture of steviol glycosides from dried Stevia leaves.

Materials:

  • Dried and powdered Stevia rebaudiana leaves

  • Methanol (or Ethanol)

  • Water

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Combine the powdered Stevia leaves with a solvent mixture, typically methanol or ethanol and water (e.g., 70% ethanol). A common ratio is 1:10 (w/v) of leaves to solvent.

  • The mixture is heated under reflux for 1-2 hours. Some protocols also utilize ultrasonication or microwave-assisted extraction to improve efficiency.[7][8]

  • After extraction, the mixture is cooled and filtered to separate the liquid extract from the solid plant material.

  • The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract rich in steviol glycosides.

Purification of this compound

Purification of individual steviol glycosides is typically achieved through chromatographic techniques.

Materials:

  • Crude steviol glycoside extract

  • Silica gel for column chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates

  • Crystallization solvents (e.g., methanol, ethanol)

Procedure:

  • The crude extract is dissolved in a minimal amount of the initial chromatography solvent.

  • The dissolved extract is loaded onto a silica gel column.

  • The column is eluted with a solvent gradient, starting with a less polar mixture and gradually increasing the polarity (e.g., from 95:5 to 85:15 chloroform:methanol).

  • Fractions are collected and analyzed by TLC to identify those containing this compound.

  • Fractions containing the target compound are combined, and the solvent is evaporated.

  • The purified this compound can be further purified by crystallization from a suitable solvent like methanol or ethanol.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard analytical technique for the quantification and quality control of steviol glycosides.

Instrumentation and Conditions:

  • HPLC System: With a UV detector or Mass Spectrometer (MS).

  • Column: A C18 or an amino (NH₂) column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., sodium phosphate) is typically employed in an isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and water (80:20, v/v), with the pH adjusted to around 5 with acetic acid.[9]

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Performed using an external standard calibration curve prepared from a certified reference standard of this compound.

Signaling Pathways and Biological Activity

Steviol glycosides, including this compound, are known to interact with taste receptors in the oral cavity and enteroendocrine cells in the gut, leading to various physiological responses. A significant area of research is their ability to stimulate the release of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.

The interaction of Rebaudioside A, a close structural analog of this compound, with bitter taste receptors (TAS2Rs) on enteroendocrine cells has been shown to trigger a signaling cascade that results in GLP-1 secretion.[10][11][12][13][14] This pathway is believed to be a key mechanism behind some of the observed metabolic benefits of steviol glycosides.

Below is a diagram illustrating the proposed signaling pathway for Rebaudioside A-induced GLP-1 release, which can be considered a representative model for this compound.

Rebaudioside_Signaling cluster_extracellular Extracellular Space cluster_cell Enteroendocrine Cell RebA Rebaudioside A TAS2R4 TAS2R4 (Bitter Taste Receptor) RebA->TAS2R4 Binds to G_protein G-protein (Gustducin) TAS2R4->G_protein Activates PLCb2 Phospholipase C β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization GLP1_vesicle GLP-1 Vesicle Depolarization->GLP1_vesicle Triggers fusion of GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion

References

Spectroscopic and Spectrometric Characterization of Rebaudioside J: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rebaudioside J, a steviol glycoside derived from the leaves of Stevia rebaudiana, is a member of a class of natural, non-caloric sweeteners of significant interest to the food, beverage, and pharmaceutical industries. Like other rebaudiosides, its molecular structure is based on a central steviol diterpene core glycosylated at various positions. The specific arrangement and number of sugar moieties dictate the sweetness profile and sensory attributes of each glycoside. Accurate structural elucidation and purity assessment are critical for research, development, and quality control. This technical guide provides an overview of the available spectroscopic data for this compound and presents a generalized, in-depth methodology for the spectroscopic and spectrometric analysis of rebaudiosides, using well-characterized analogues as illustrative examples due to the limited public availability of data for this compound itself.

This compound: Identity and Available Data

This compound is a known steviol glycoside with the following identifiers:

  • Chemical Formula: C₅₀H₈₀O₂₇[1][2]

  • Molecular Weight: 1113.15 g/mol [3]

  • CAS Number: 1313049-59-0[1][3][4][5]

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For rebaudiosides, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these large, polar molecules with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) of this compound

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For this compound, which possesses one glucose and one rhamnose moiety at the C-19 position, the major product ion in the MS/MS spectrum corresponds to the neutral loss of these two sugar units.[6] This fragmentation pattern is characteristic of steviol glycosides and aids in the identification of the types and locations of the sugar residues.

A General Methodological Approach for Spectroscopic Analysis of Rebaudiosides

Given the scarcity of public data for this compound, this section outlines a comprehensive, generalized protocol for the spectroscopic analysis of rebaudiosides, using Rebaudioside A as a well-documented example. These methodologies are broadly applicable to the characterization of other steviol glycosides, including this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a rebaudioside from a crude plant extract.

Spectroscopic Analysis Workflow Figure 1. General Workflow for Rebaudioside Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Analysis & Elucidation A Crude Stevia Extract B Purification (e.g., HPLC) A->B C Isolated Rebaudioside D NMR Spectroscopy (1H, 13C, 2D) C->D E Mass Spectrometry (HRMS, MS/MS) C->E F Spectral Interpretation D->F E->F G Structure Confirmation F->G

References

The Solubility of Rebaudioside J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility characteristics of Rebaudioside J and related steviol glycosides, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

This compound, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is of increasing interest to the food, beverage, and pharmaceutical industries due to its potential as a non-caloric sweetener with a favorable taste profile. A critical parameter for its application and formulation is its solubility in various solvent systems. This technical guide provides a summary of the available solubility information for this compound and a more detailed quantitative analysis of the solubility of other key rebaudiosides, offering valuable insights for formulation development and analytical methodology.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in various solvents is limited in publicly available literature. However, it is known to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For practical laboratory purposes, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO before further dilution into aqueous media. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.

Comparative Solubility of Other Rebaudiosides

To provide a framework for understanding the potential solubility behavior of this compound, this section details the solubility of other structurally related and commercially significant rebaudiosides.

Rebaudioside A

Rebaudioside A is one of the most abundant and well-studied steviol glycosides. Its solubility is generally low in both water and ethanol[2][3]. However, the use of ethanol-water mixtures can significantly enhance its solubility, and this is also temperature-dependent[2][3][4][5][6].

Table 1: Solubility of Rebaudioside A in Water, Ethanol, and their Binary Mixtures at Various Temperatures [7]

Temperature (°C)Water (g/L)Ethanol:Water 30:70 (w/w) (g/L)Ethanol:Water 70:30 (w/w) (g/L)Ethanol (g/L)
55.07.156.23.6
303.733.972.83.2
353.250.186.62.3
403.880.4105.72.1
453.8117.1124.12.3
506.6156.8213.73.7
Rebaudioside C and D

Rebaudioside C and D are noted for their low aqueous solubilities. The solubility of free Rebaudioside C and D is approximately 0.1–0.2% (w/v)[8]. The use of gamma-cyclodextrin has been shown to enhance the aqueous solubility of these compounds through the formation of inclusion complexes[8].

Rebaudioside M

Rebaudioside M, another steviol glycoside with a favorable taste profile, also exhibits limited water solubility. The crystalline form of pure Rebaudioside M (>95%) is slightly soluble in water (0.1 g/100 mL at 25°C in 5 minutes) and ethanol[9][10]. The amorphous form of Rebaudioside M has a higher apparent aqueous solubility of 1.1%–1.3% in water at 25°C, with a thermodynamic equilibrium solubility of 0.26% at 25°C[9][10].

Experimental Protocols for Solubility Determination

The following section outlines a general methodology for determining the solubility of steviol glycosides, based on protocols described in the literature[2][3][4][5][6][7][11].

Materials and Equipment
  • Solute: Purified Rebaudioside or other steviol glycoside standard.

  • Solvents: HPLC-grade water, ethanol, methanol, DMSO, and other relevant organic solvents.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Sonicator

    • Thermostatically controlled water bath or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

    • Syringe filters (e.g., 0.45 µm)

    • Volumetric flasks and pipettes

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a steviol glycoside.

G prep Sample Preparation add_solvent Add Excess Solute to Solvent prep->add_solvent Known volume of solvent equilibrate Equilibration add_solvent->equilibrate Vortex/Sonicate separate Phase Separation equilibrate->separate Incubate at constant temp. with agitation dilute Dilution separate->dilute Centrifuge & filter supernatant analyze HPLC Analysis dilute->analyze Dilute aliquot with mobile phase calculate Calculate Solubility analyze->calculate Determine concentration from calibration curve

General workflow for solubility determination.
Detailed Steps:

  • Preparation of Supersaturated Solutions: Add an excess amount of the steviol glycoside to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solute.

  • Sample Analysis: An aliquot of the clear supernatant is carefully removed, filtered through a syringe filter, and then diluted with a suitable solvent (often the mobile phase for HPLC analysis).

  • Quantification: The concentration of the dissolved steviol glycoside in the diluted sample is determined by a validated HPLC method using a calibration curve prepared from standards of known concentrations.

  • Calculation: The solubility is then calculated by taking into account the dilution factor.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the scientific literature, the information available for other key rebaudiosides provides a valuable predictive framework. The solubility of these compounds is highly dependent on the solvent system, with aqueous-organic mixtures and temperature playing significant roles. The experimental protocols outlined in this guide provide a robust methodology for researchers to determine the solubility of this compound and other novel steviol glycosides, thereby facilitating their development and application in various industries.

References

Rebaudioside J: An In-depth Technical Review of Its Biological Activity and Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the biological activities and health benefits of Rebaudioside J. However, publicly available scientific literature with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound is exceptionally limited at this time. The majority of research on steviol glycosides has focused on more abundant compounds such as Stevioside and Rebaudioside A. Therefore, this guide will present the known information on this compound and, where data is lacking, will draw upon the extensive research conducted on other major steviol glycosides to provide a potential framework for understanding its activities. All information pertaining to other glycosides will be clearly indicated.

Introduction to this compound

This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a non-caloric sweetener. Its fundamental mechanism as a sweetener involves the interaction with the sweet taste receptors TAS1R2 and TAS1R3 on the tongue. While its primary commercial application is as a high-intensity sweetener, the broader biological activities of many steviol glycosides suggest potential therapeutic applications. This guide will explore the current, albeit limited, understanding of this compound's biological effects and its potential health benefits, largely by analogy with more thoroughly studied steviol glycosides.

Biological Activities and Potential Health Benefits

The biological activities attributed to steviol glycosides are diverse, with significant research highlighting their anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. Due to the scarcity of specific data for this compound, the following sections will primarily discuss the activities of Stevioside and Rebaudioside A as a reference, with the understanding that this compound, sharing the same core steviol structure, may exhibit similar properties.

Anti-inflammatory Activity

Steviol glycosides have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways.

Signaling Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response. Studies on stevioside have shown that it can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This action is often mediated by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[1]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another critical regulator of inflammation. Research on Rebaudioside A has indicated its ability to inhibit the phosphorylation of key MAPK proteins, which in turn can downregulate inflammatory responses in macrophages.

Antioxidant Activity

The antioxidant properties of steviol glycosides are attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.

Quantitative Data (for Stevia Extracts and other Glycosides):

AssayCompound/ExtractResultReference
DPPH Radical ScavengingStevia Leaf Water ExtractIC50: 626.37 µg/mL[2]
DPPH Radical ScavengingStevia Leaf Methanol ExtractIC50: 683.90 µg/mL[2]
ORACStevia Leaf ExtractsHigher activity than stem extracts[3]

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Anti-Diabetic Effects

Steviol glycosides have been investigated for their potential to manage blood glucose levels.

Mechanisms of Action (for other Steviol Glycosides):

  • Insulin Secretion: Some studies suggest that steviol glycosides can stimulate insulin secretion from pancreatic β-cells.

  • Glucose Uptake: Stevia extracts have been shown to increase the expression of glucose transporter type 4 (GLUT4), facilitating glucose uptake into cells.[4]

  • AMPK (AMP-activated protein kinase) Activation: AMPK is a key regulator of cellular energy metabolism. Activation of AMPK can lead to increased glucose uptake and decreased glucose production in the liver. Some plant-derived compounds have been shown to activate AMPK.[5]

AMPK_Activation Rebaudioside_J This compound (hypothesized) AMPK AMPK Rebaudioside_J->AMPK activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased hepatic gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Anti-Cancer Activity

Preliminary research has explored the anti-cancer potential of steviol glycosides.

Quantitative Data (for Stevioside):

Cell LineCompoundIC50Reference
MDA-MB-231 (Breast Cancer)Stevioside55 µM[6]
SKBR3 (Breast Cancer)Stevioside66 µM[6]
HepG2 (Hepatocellular Carcinoma)Stevioside10.91 µM[7]

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Methodologies: A General Framework

Experimental_Workflow Isolation Isolation & Purification of this compound In_Vitro In Vitro Assays (Anti-inflammatory, Antioxidant, Anti-cancer) Isolation->In_Vitro Cell_Culture Cell Culture Experiments (e.g., Macrophages, Cancer Cell Lines) In_Vitro->Cell_Culture Mechanism Mechanism of Action Studies (Western Blot, qPCR for pathway analysis) Cell_Culture->Mechanism In_Vivo In Vivo Animal Models (e.g., Diabetes, Inflammation models) Mechanism->In_Vivo Clinical Pre-clinical & Clinical Trials In_Vivo->Clinical

Conclusion and Future Directions

The biological activities and health benefits of this compound remain a largely unexplored area of research. Based on the extensive studies of other steviol glycosides, it is plausible that this compound possesses anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. However, dedicated research is imperative to confirm these hypotheses and to quantify its specific effects.

Future research should focus on:

  • Isolation and purification of high-purity this compound to enable accurate biological testing.

  • Comprehensive in vitro screening to determine its antioxidant capacity, anti-inflammatory potential (including cytokine profiling and pathway analysis), and cytotoxicity in various cancer cell lines.

  • In vivo studies in relevant animal models to assess its efficacy and safety for potential therapeutic applications.

  • Elucidation of the precise molecular mechanisms of action, including its interaction with key signaling proteins.

A thorough investigation into the biological landscape of this compound will be crucial in unlocking its full potential as a functional food ingredient and a candidate for novel therapeutic strategies.

References

Unveiling the Pharmacological Potential of Novel Steviol Glycosides: A Technical Guide Focused on Rebaudioside J and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steviol glycosides, the natural non-caloric sweeteners extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention beyond their sweetening properties. Extensive research into major steviol glycosides like stevioside and Rebaudioside A has revealed a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and antihypertensive effects.[1][2] As the demand for natural, functional ingredients grows, the focus is shifting towards novel, minor steviol glycosides such as Rebaudioside J. This technical guide provides an in-depth overview of the pharmacological properties of these emerging compounds, with a particular focus on available data for this compound, alongside the well-established activities of other key steviol glycosides. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Pharmacological Properties of Novel Steviol Glycosides

The therapeutic potential of steviol glycosides stems from their diverse biological activities. While research on novel glycosides is still emerging, the extensive studies on stevioside and Rebaudioside A provide a strong foundation for understanding the potential of this class of compounds.

Anti-inflammatory Activity

Steviol glycosides have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways. Stevioside, for instance, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines. While specific quantitative data for this compound's anti-inflammatory activity is not yet widely available, the shared steviol backbone suggests it may possess similar properties.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of stevia extracts and isolated steviol glycosides.[5] The antioxidant capacity is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.[6] While stevia leaf extracts generally exhibit higher antioxidant activity due to the presence of phenolic compounds, purified glycosides also contribute to this effect.[5][7]

Anti-diabetic Effects

The anti-diabetic properties of steviol glycosides are among their most well-documented pharmacological effects. These compounds have been shown to improve insulin sensitivity and promote insulin secretion.[8] Some studies suggest that steviol glycosides can modulate glucose transport and metabolism.[9] Rebaudioside A, for example, has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[10][11][12]

Cardiovascular Effects

Research suggests that certain steviol glycosides may have beneficial effects on the cardiovascular system. Stevioside, for instance, has been associated with reductions in blood pressure in some studies.[1]

Quantitative Data on Pharmacological Activities

The following tables summarize available quantitative data for the pharmacological properties of various steviol glycosides. It is important to note the current scarcity of such data for this compound.

Table 1: Cytotoxicity of Steviol Glycosides

Compound/ExtractCell LineAssayIC50 ValueReference
Stevia ExtractHepG2MTT8.68 mg/mL[6]
SteviosideHepG2MTT10.91 µM[6]
Rebaudioside AHepG2MTT27.72 µM[13]

Table 2: Effects on GLP-1 Secretion

CompoundCell Line/ModelConcentrationFold Increase in GLP-1Reference
Rebaudioside ASTC-10.5 mM1.9 ± 0.4[10]
Rebaudioside ASTC-11 mM2.3 ± 0.2[10]
SteviosideSTC-15 mM3.4 ± 0.5[10]
Rebaudioside AMouse Duodenal Organoids10 mM1.7[12]
Rebaudioside AMouse Jejunal Organoids10 mM2.2[12]
Rebaudioside AMouse Ileal Organoids10 mM4.3[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the pharmacological properties of steviol glycosides.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the steviol glycoside (e.g., 0-10 µM for Rebaudioside A) for a specified duration (e.g., 24 hours).[13]

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]

GLP-1 Secretion Assay
  • Objective: To measure the amount of GLP-1 released from enteroendocrine cells in response to a stimulus.

  • Cell Culture: Murine STC-1 or human HuTu-80 enteroendocrine cells are cultured in appropriate media.[10]

  • Stimulation: Cells are stimulated with different concentrations of steviol glycosides (e.g., 0.5 mM, 1 mM Rebaudioside A) for a defined period.[10]

  • Supernatant Collection: The cell culture supernatant is collected.

  • GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as a fold increase in GLP-1 release compared to the control (unstimulated cells).[10]

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Objective: To measure the antioxidant capacity of a substance against peroxyl radicals.

  • Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH).

  • Procedure: The sample is mixed with the fluorescent probe in a multi-well plate. The peroxyl radical generator is added to initiate the reaction.

  • Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents (TE) per gram or mole of the sample.[5][6]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of steviol glycosides are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Stevioside has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by stevioside.
GLP-1 Secretion Pathway

The release of GLP-1 from enteroendocrine L-cells is triggered by various stimuli, including nutrients and non-nutritive sweeteners. Rebaudioside A has been shown to stimulate GLP-1 secretion, potentially through the activation of taste receptors (TAS1R2/TAS1R3 and TAS2Rs) on these cells. This activation leads to a signaling cascade involving G-proteins, increased intracellular calcium, and ultimately, the exocytosis of GLP-1-containing granules.

GLP1_Secretion cluster_lumen Intestinal Lumen cluster_L_cell Enteroendocrine L-cell Rebaudioside_A Rebaudioside A Taste_Receptor Taste Receptors (TAS1R2/3, TAS2Rs) Rebaudioside_A->Taste_Receptor G_Protein G-protein Taste_Receptor->G_Protein activates Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade Ca_increase ↑ [Ca²⁺]i Signaling_Cascade->Ca_increase GLP1_Vesicles GLP-1 Vesicles Ca_increase->GLP1_Vesicles triggers exocytosis GLP1_Release GLP-1 Release GLP1_Vesicles->GLP1_Release

Caption: Proposed pathway for Rebaudioside A-induced GLP-1 secretion.

Experimental Workflow for Investigating Novel Steviol Glycosides

A systematic approach is essential for characterizing the pharmacological properties of novel steviol glycosides like this compound.

Experimental_Workflow Start Isolation & Purification of Novel Steviol Glycoside (e.g., this compound) In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2) In_Vitro->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO production, Cytokine release) In_Vitro->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., ORAC, DPPH) In_Vitro->Antioxidant Anti_diabetic Anti-diabetic Assays (e.g., Glucose uptake, GLP-1 secretion) In_Vitro->Anti_diabetic Mechanism Mechanism of Action Studies Anti_inflammatory->Mechanism Anti_diabetic->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling Receptor Receptor Binding Assays Mechanism->Receptor In_Vivo In Vivo Validation Mechanism->In_Vivo Animal_Models Animal Models of Disease (e.g., Inflammation, Diabetes) In_Vivo->Animal_Models Pharmacokinetics Pharmacokinetics & Safety In_Vivo->Pharmacokinetics End Lead Compound for Further Development Animal_Models->End Pharmacokinetics->End

Caption: General workflow for pharmacological evaluation of novel steviol glycosides.

Conclusion and Future Directions

The existing body of research provides compelling evidence for the pharmacological activities of steviol glycosides, particularly stevioside and Rebaudioside A. These compounds exhibit promising anti-inflammatory, antioxidant, and anti-diabetic properties, with well-defined mechanisms of action involving key signaling pathways such as NF-κB.

However, a significant knowledge gap remains concerning the pharmacological profiles of novel, minor steviol glycosides like this compound. While the shared steviol backbone suggests the potential for similar biological activities, dedicated studies are urgently needed to elucidate their specific properties. Future research should focus on:

  • Isolation and purification of sufficient quantities of novel steviol glycosides for comprehensive pharmacological screening.

  • Quantitative assessment of their bioactivities using standardized in vitro and in vivo models to determine key parameters such as IC50 and EC50 values.

  • Elucidation of the precise mechanisms of action , including their interactions with specific cellular receptors and signaling pathways.

  • Comparative studies to understand how structural variations among different steviol glycosides influence their pharmacological profiles.

Addressing these research priorities will be crucial for unlocking the full therapeutic potential of the diverse family of steviol glycosides and for the development of new, natural-origin drugs and functional food ingredients.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside J from Rebaudioside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining interest as a potential low-calorie sweetener with a favorable taste profile. Due to its low natural abundance, enzymatic synthesis presents a viable alternative for its production on a larger scale. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from the more abundant Rebaudioside A. The core of this process involves the use of a specific UDP-glycosyltransferase (UGT) to catalyze the transfer of a rhamnosyl group to Rebaudioside A.

Principle of the Reaction

The enzymatic synthesis of this compound from Rebaudioside A is a glycosylation reaction catalyzed by a UDP-glycosyltransferase (UGT). Specifically, the enzyme facilitates the transfer of a rhamnose moiety from a glycosyl donor, UDP-rhamnose, to the C3'-hydroxyl group of the glucose molecule attached at the C13 position of the steviol backbone of Rebaudioside A. This results in the formation of this compound. The reaction can be driven to high conversion rates, reportedly exceeding 90%, by optimizing reaction conditions.[1]

Materials and Reagents

  • Rebaudioside A (Substrate)

  • UDP-rhamnose (Glycosyl Donor)

  • Recombinant UDP-glycosyltransferase (UGT) [Details on a suitable enzyme are provided in the protocol]

  • Phosphate Buffer (e.g., 0.05 M, pH 8.0)

  • Toluene (Optional, for microbial growth inhibition in whole-cell catalysis)

  • Methanol (for sample quenching and HPLC mobile phase)

  • Acetonitrile (for HPLC mobile phase)

  • Purified Water (HPLC grade)

  • Standard of this compound (for analytical purposes)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Whole Cells

This protocol is adapted from a patented method for preparing this compound.[1]

1. Enzyme Preparation:

  • A suitable UDP-glycosyltransferase (UGT) is required. A specific patent refers to a UGT with an amino acid sequence having at least 80% identity to SEQ ID NO: 2.[1] This enzyme would typically be produced in a recombinant host such as E. coli. The patent describes the use of whole recombinant cells containing the UGT.

2. Reaction Setup:

  • Prepare a 1 L reaction mixture in a suitable vessel.

  • Add 1 L of 0.05 M phosphate buffer (pH 8.0).

  • Add 2 g of UDP-rhamnose.

  • Add 1 g of Rebaudioside A.

  • Add 20 ml of toluene (optional, to prevent microbial contamination).

  • Add 40% (v/v) of the whole cell suspension containing the recombinant UGT-B.[1]

3. Reaction Conditions:

  • Incubate the reaction mixture in a water bath at 40°C.

  • Stir the mixture at 300 rpm for 24 hours.[1]

4. Monitoring the Reaction:

  • Periodically take samples from the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of methanol.

  • Analyze the samples by HPLC to determine the conversion of Rebaudioside A to this compound.

Protocol 2: Enzymatic Synthesis of this compound using Lyophilized Enzyme Powder

This protocol provides an alternative using a lyophilized enzyme preparation.[1]

1. Reaction Setup:

  • Prepare a 1 L reaction mixture.

  • Add 1 L of 0.05 M phosphate buffer (pH 8.0).

  • Add 2 g of UDP-rhamnose.

  • Add 1 g of Rebaudioside A.

  • Add 10 g of lyophilized UGT-B powder.[1]

2. Reaction Conditions:

  • Incubate the reaction mixture in a water bath at 40°C.

  • Stir the mixture at 300 rpm for 24 hours.[1]

3. Reaction Monitoring:

  • Follow the same procedure as described in Protocol 1 for monitoring the reaction progress.

Data Presentation

Table 1: Reaction Components and Conditions for this compound Synthesis

ParameterWhole Cell SystemLyophilized Enzyme System
Substrate (Rebaudioside A) 1 g/L1 g/L
Glycosyl Donor (UDP-rhamnose) 2 g/L2 g/L
Enzyme 40% (v/v) UGT-B whole cells10 g/L lyophilized UGT-B
Buffer 0.05 M Phosphate, pH 8.00.05 M Phosphate, pH 8.0
Temperature 40°C40°C
Reaction Time 24 hours24 hours
Agitation 300 rpm300 rpm
Reported Conversion Rate > 90%[1]Not explicitly stated, but expected to be high

Purification and Analysis

Purification of this compound

While the provided search results do not offer a specific protocol for this compound purification, general methods for purifying steviol glycosides can be adapted. These methods often involve chromatographic techniques.

  • Initial Separation: The reaction mixture can be filtered to remove cells or insoluble materials.

  • Column Chromatography: Macroporous adsorption resins can be used for the initial separation of steviol glycosides from other components of the reaction mixture.[2]

  • Preparative HPLC: For high-purity this compound, preparative hydrophilic interaction liquid chromatography (HILIC) can be employed.[3] The separation is based on the differential polarity of Rebaudioside A and this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for analyzing the composition of steviol glycosides.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., sodium phosphate) is commonly used.[4] A typical mobile phase could be a mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH ~2.6) in a 32:68 ratio.[4]

  • Flow Rate: A flow rate of 1 mL/min is common.[4]

  • Detection: UV detection at 210 nm is standard for steviol glycosides.[4]

  • Quantification: The concentration of Rebaudioside A and this compound can be determined by comparing the peak areas to those of known standards.

Visualizations

Enzymatic_Synthesis_of_Rebaudioside_J RebA Rebaudioside A UGT UDP-glycosyltransferase (UGT) RebA->UGT UDP_Rhamnose UDP-Rhamnose UDP_Rhamnose->UGT RebJ This compound UGT->RebJ UDP UDP UGT->UDP

Caption: Enzymatic conversion of Rebaudioside A to this compound.

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Reaction_Setup 1. Reaction Setup (Reb A, UDP-Rhamnose, UGT, Buffer) Incubation 2. Incubation (40°C, 300 rpm, 24h) Reaction_Setup->Incubation Sampling 3. Reaction Monitoring (HPLC Analysis) Incubation->Sampling Purification 4. Purification (Chromatography) Sampling->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes & Protocols: Enzymatic Production of Rebaudioside J using UDP-Glycosyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of natural, non-caloric sweeteners that have gained significant attention in the food and pharmaceutical industries. Rebaudioside J (Reb J) is a specific steviol glycoside with a desirable taste profile. Traditional extraction from plant sources yields very low amounts of Reb J. Enzymatic synthesis using UDP-glycosyltransferases (UGTs) offers a highly specific and efficient alternative for producing this valuable compound. UGTs are enzymes that catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar donor, such as UDP-rhamnose, to an acceptor molecule.[1][2] This document provides detailed protocols for the enzymatic synthesis of this compound from Rebaudioside A (Reb A) using a specific UDP-glycosyltransferase.

Principle of the Method

The enzymatic production of this compound involves the specific glycosylation of Rebaudioside A. In this reaction, a UDP-glycosyltransferase facilitates the transfer of a rhamnose group from the donor substrate, UDP-rhamnose, to the Reb A molecule. This targeted transfer results in the formation of this compound and the release of Uridine Diphosphate (UDP).[1] The reaction is highly specific, enabling high-purity production of the target glycoside.

Enzymatic_Synthesis_RebJ Enzymatic Synthesis of this compound cluster_substrates Substrates cluster_products Products RebA Rebaudioside A UGT UDP-glycosyltransferase RebA->UGT UDPRha UDP-Rhamnose UDPRha->UGT RebJ This compound UDP UDP UGT->RebJ UGT->UDP

Caption: Enzymatic conversion of Rebaudioside A to this compound.

Data Presentation: Reaction Parameters

The following table summarizes the optimized conditions for the enzymatic synthesis of this compound using recombinant whole cells expressing the UDP-glycosyltransferase, as derived from patent literature.[1]

ParameterCondition / ValueSource
SubstrateRebaudioside A[1]
Glycosyl DonorUDP-Rhamnose[1]
BiocatalystRecombinant cells containing UDP-glycosyltransferase[1]
Buffer System0.05 mol/L Phosphate Buffer[1]
pH8.0[1]
Temperature40°C[1]
Reaction Time24 hours[1]
Stirring Speed300 rpm[1]
Expected Outcome >90% Conversion Rate [1]

Experimental Workflow

The overall process for producing and analyzing this compound involves several key stages, from preparing the biocatalyst to analyzing the final product.

Experimental_Workflow start Start culture 1. Culture Recombinant Cells (Expressing UGT) start->culture prepare 2. Prepare Whole-Cell Biocatalyst (Harvest and resuspend cells) culture->prepare react 3. Set up Enzymatic Reaction (Reb A + UDP-Rhamnose + Biocatalyst) prepare->react incubate 4. Incubate Reaction Mixture (e.g., 40°C, 24h, 300 rpm) react->incubate stop 5. Terminate Reaction (e.g., Heat inactivation or solvent addition) incubate->stop analyze 6. Analyze Products (HPLC) stop->analyze end End analyze->end

Caption: Overall experimental workflow for Reb J production.

Detailed Experimental Protocols

This protocol describes the preparation of recombinant E. coli cells expressing the target UDP-glycosyltransferase.

  • Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Scale-Up: Transfer the overnight culture into 500 mL of fresh LB broth with the same antibiotic in a 2 L flask.

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with a cold phosphate buffer (e.g., 50 mM, pH 7.5).

  • Storage: The resulting cell pellet (the whole-cell biocatalyst) can be used immediately or stored at -80°C for future use.

This protocol is adapted from a patented method for producing Reb J.[1]

  • Reaction Setup: In a sterile reaction vessel, prepare a 1 L reaction mixture containing:

    • 0.05 mol/L Phosphate Buffer (pH 8.0).

    • 1 g of Rebaudioside A.

    • 2 g of UDP-Rhamnose.

  • Pre-incubation: Pre-warm the mixture to the reaction temperature of 40°C.

  • Initiate Reaction: Add the prepared whole-cell biocatalyst to the reaction mixture. A typical loading is 40% (v/v) of the total reaction volume.[1]

  • Incubation: Incubate the reaction at 40°C for 24 hours with constant stirring at 300 rpm.

  • Reaction Termination: Stop the reaction by heating the mixture to 95°C for 10 minutes to inactivate the enzyme, followed by centrifugation to remove the cell debris.

  • Sample Preparation: Collect the supernatant for analysis and purification. The sample should be filtered through a 0.22 µm syringe filter before HPLC analysis.

To characterize the enzyme and optimize reaction conditions, a standardized activity assay is essential. The UDP-Glo™ Glycosyltransferase Assay is a luminescent-based method that measures the amount of UDP produced during the glycosyltransferase reaction.[3][4][5]

UDP_Glo_Workflow start Start setup_rxn 1. Set up GT Reaction (Enzyme + Reb A + UDP-Rhamnose) in a multiwell plate start->setup_rxn incubate_rxn 2. Incubate at Optimal Temperature setup_rxn->incubate_rxn add_reagent 3. Add UDP Detection Reagent (Equal volume to the reaction) incubate_rxn->add_reagent incubate_detect 4. Incubate for 60 minutes at room temperature add_reagent->incubate_detect measure 5. Measure Luminescence (Using a luminometer) incubate_detect->measure end End measure->end

Caption: Workflow for the UDP-Glo™ Glycosyltransferase Assay.[3]

  • Reaction Setup: In a white, flat-bottom 96- or 384-well plate, set up a 5-25 µL glycosyltransferase reaction containing the enzyme (purified or as cell lysate), 1 mM Rebaudioside A, and 1 mM UDP-Rhamnose in a suitable reaction buffer.

  • Incubation: Incubate the plate at the desired temperature (e.g., 40°C) for 30-60 minutes.

  • UDP Detection: Allow the plate to cool to room temperature. Add an equal volume of UDP-Glo™ Detection Reagent to each well.[5]

  • Signal Development: Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the concentration of UDP produced.[4]

  • Quantification: Correlate the luminescence signal to the amount of UDP produced by using a UDP standard curve.

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate (Reb A) and the product (Reb J).[6][7]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. An amino column can also be effective.[7]

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a weak buffer like phosphate buffer) is typically used. A common mobile phase is a mixture of acetonitrile and water in an 80:20 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at approximately 210 nm.

  • Sample Injection: Inject 10-20 µL of the filtered reaction supernatant.

  • Quantification: Create a standard curve using purified standards of Rebaudioside A and this compound to determine their concentrations in the reaction samples based on peak area.

CompoundExpected Retention Time (Approx.)
Rebaudioside A~ 8-10 min
This compound~ 6-8 min (typically elutes earlier than Reb A due to rhamnose addition)

References

Application Notes and Protocols for the Purification of Rebaudioside J by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Its unique glycosylation pattern may offer a distinct taste profile compared to more abundant steviol glycosides like Rebaudioside A and Stevioside. The purification of this compound from the complex mixture of steviol glycosides present in crude stevia extracts presents a significant chromatographic challenge due to the structural similarity of these compounds.

This document provides detailed application notes and protocols for the purification of this compound using column chromatography, with a focus on preparative high-performance liquid chromatography (HPLC). The methodologies described are based on established principles for the separation of steviol glycosides and are intended to serve as a starting point for the development of a robust purification process.

Data Presentation

The successful purification of this compound requires careful optimization of chromatographic parameters. The following tables summarize typical starting conditions and expected performance metrics for two common modes of preparative HPLC: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Recommended Starting Parameters for Preparative HPLC Purification of this compound

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18, 5 µm, 250 x 21.2 mmAmide, 5 µm, 250 x 21.2 mm
Mobile Phase A Water (with 0.1% formic acid)Acetonitrile (with 0.1% formic acid)
Mobile Phase B Acetonitrile (with 0.1% formic acid)Water (with 0.1% formic acid)
Gradient 30-50% B over 40 minutes85-70% A over 35 minutes
Flow Rate 20 mL/min18 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temperature 40°C35°C
Injection Volume 1-5 mL (depending on concentration)1-5 mL (depending on concentration)

Table 2: Expected Performance Metrics for this compound Purification

MetricReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Purity of Final Fraction >95%>95%
Recovery Rate 70-85%75-90%
Typical Loading Capacity 100-500 mg of crude extract100-500 mg of crude extract
Cycle Time ~60 minutes~55 minutes

Experimental Protocols

Preparation of Crude Steviol Glycoside Extract

A pre-purified stevia extract is required as the starting material for the isolation of this compound. This can be obtained commercially or prepared from dried Stevia rebaudiana leaves.

Materials:

  • Dried Stevia rebaudiana leaves

  • Deionized water

  • Ethanol

  • Macroporous adsorbent resin (e.g., Amberlite XAD series)

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Grind the dried stevia leaves into a fine powder.

  • Extract the powdered leaves with hot water (80°C) for 2 hours with constant stirring.

  • Filter the aqueous extract to remove solid plant material.

  • Pass the clarified extract through a column packed with a macroporous adsorbent resin to capture the steviol glycosides.

  • Wash the resin with water to remove sugars and other polar impurities.

  • Elute the steviol glycosides from the resin using 70% ethanol.

  • Concentrate the ethanolic eluate under reduced pressure using a rotary evaporator.

  • Lyophilize the concentrated extract to obtain a dry powder of crude steviol glycosides.

Preparative HPLC Purification of this compound

The following protocols detail the separation of this compound using either RP-HPLC or HILIC. A two-step purification strategy, where an initial RP-HPLC separation is followed by a HILIC polishing step, is often recommended for achieving high purity of minor glycosides.

2.1. Reversed-Phase HPLC (RP-HPLC) Protocol

Equipment and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Crude steviol glycoside extract

  • 0.45 µm syringe filters

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Dissolve the crude steviol glycoside extract in the initial mobile phase composition to a concentration of 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the filtered sample onto the column.

  • Run the gradient program as specified in Table 1.

  • Monitor the elution profile at 210 nm.

  • Collect fractions corresponding to the peak suspected to be this compound based on analytical scale separations or mass spectrometry data.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions containing high-purity this compound.

  • Remove the solvent from the pooled fractions under reduced pressure.

2.2. Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

Equipment and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Amide preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Deionized water with 0.1% formic acid

  • Partially purified this compound fractions from RP-HPLC (or crude extract)

  • 0.45 µm syringe filters

Protocol:

  • Prepare the mobile phases and degas them.

  • Equilibrate the amide column with the initial mobile phase composition (e.g., 85% A, 15% B) at a flow rate of 18 mL/min until a stable baseline is observed.

  • Dissolve the sample (either crude extract or the partially purified fractions from RP-HPLC) in the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the column.

  • Run the gradient program as outlined in Table 1.

  • Monitor the separation at 210 nm.

  • Collect fractions corresponding to the this compound peak.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Pool the high-purity fractions and remove the solvent.

Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound.

experimental_workflow start Dried Stevia Leaves extraction Aqueous Extraction start->extraction filtration Filtration extraction->filtration adsorption Macroporous Resin Adsorption filtration->adsorption elution Ethanol Elution adsorption->elution concentration Concentration & Lyophilization elution->concentration crude_extract Crude Steviol Glycoside Extract concentration->crude_extract prep_hplc Preparative HPLC (RP or HILIC) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Overall workflow for the extraction and purification of this compound.

two_step_purification crude_extract Crude Steviol Glycoside Extract rp_hplc Step 1: Reversed-Phase Preparative HPLC crude_extract->rp_hplc intermediate_fractions Partially Purified This compound Fractions rp_hplc->intermediate_fractions hilic_hplc Step 2: HILIC Preparative HPLC (Polishing) intermediate_fractions->hilic_hplc final_product High-Purity This compound (>95%) hilic_hplc->final_product

Caption: A two-step preparative HPLC strategy for high-purity this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Rebaudioside J

Application Note

Introduction

This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is adapted from established protocols for the analysis of other steviol glycosides and provides a framework for method validation.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer. The hydrophobic C18 stationary phase retains the steviol glycosides based on their polarity, with less polar compounds eluting later. The UV detector is set to a wavelength where steviol glycosides exhibit absorbance, typically around 210 nm, allowing for their detection and quantification.

Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Sodium Phosphate buffer, pH 2.6 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 32% B to 68% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Wavelength 210 nm
Injection Volume 20 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition (32% Acetonitrile in 10 mM Sodium Phosphate buffer, pH 2.6). Recommended concentrations for a calibration curve are 10, 25, 50, 100, and 250 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

For reliable quantification, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with this compound.

  • Linearity: The linearity of the method should be established by constructing a calibration curve from the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of this compound is added to a sample matrix, and the percentage of recovery is calculated.

  • Precision: The precision of the method is evaluated by analyzing replicate injections of the same standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Table 2: Method Validation Parameters and Acceptance Criteria.

Data Presentation

The quantification of this compound in a sample is performed by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)Expected RTArea10
Standard 2 (25 µg/mL)Expected RTArea25
Standard 3 (50 µg/mL)Expected RTArea50
Standard 4 (100 µg/mL)Expected RTArea100
Standard 5 (250 µg/mL)Expected RTArea250
Sample 1Observed RTAreaCalculated Conc.
Sample 2Observed RTAreaCalculated Conc.

Table 3: Example Data Table for Quantification of this compound.

Experimental Workflow

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples.

Application Notes and Protocols for the Use of Rebaudioside J as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] Steviol glycosides are a class of naturally occurring diterpene glycosides that are widely used as high-intensity, zero-calorie sweeteners.[2] As the interest in minor steviol glycosides for food, beverage, and pharmaceutical applications grows, the need for accurate analytical standards for their identification and quantification becomes critical. These application notes provide detailed protocols for the use of this compound as an analytical standard for qualitative and quantitative analysis.

This compound, with the chemical formula C₅₀H₈₀O₂₇ and a molecular weight of 1113.15 g/mol , is a complex glycoside of the aglycone steviol.[1][3] Its intricate structure, featuring multiple sugar moieties, necessitates precise analytical techniques for accurate characterization and quantification. The availability of a this compound analytical standard is crucial for researchers and quality control professionals to ensure the identity, purity, and concentration of this compound in various matrices.[3]

Physicochemical Properties and Handling of this compound Standard

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1313049-59-0[1][3]
Chemical Formula C₅₀H₈₀O₂₇[1][3]
Molecular Weight 1113.15 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Storage Conditions -20°C[3]

Handling and Storage:

  • Storage: The this compound analytical standard should be stored at -20°C in a tightly sealed container to prevent degradation.[3]

  • Solution Preparation: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent.[1] Due to the potential for degradation with repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials for storage.[1]

  • Stability: While specific stability data for this compound is not widely available, other rebaudiosides have shown good stability as dry powders at ambient temperatures and in aqueous solutions under controlled pH conditions. However, it is best practice to use freshly prepared solutions for analysis.

Experimental Protocols

The following protocols describe the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) analysis. These methods are based on established protocols for the analysis of minor steviol glycosides and may require optimization for specific instrumentation and matrices.[4][5]

Preparation of Standard Solutions

Objective: To prepare accurate standard solutions of this compound for calibration and quantification.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of DMSO and then bring to volume with a mixture of acetonitrile and water (e.g., 30:70 v/v).

    • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis.

    • Typical concentration ranges for calibration curves for minor steviol glycosides are in the µg/mL range.

HPLC-UV Method for Quantification

Objective: To quantify this compound in a sample using a validated HPLC method with UV detection.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]
Mobile Phase A mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mmol/L, pH 2.6) in a ratio of approximately 32:68 (v/v).[4][6]
Flow Rate 1.0 mL/min.[4][6]
Column Temperature 40°C.[5]
Detection Wavelength 210 nm.[4][6]
Injection Volume 10-20 µL.

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.

  • Sample Analysis: Inject the sample solution.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC-MS/MS Method for Identification and Sensitive Quantification

Objective: To confirm the identity of this compound and achieve lower limits of detection and quantification using HPLC coupled with tandem mass spectrometry.

Instrumentation and Conditions:

ParameterRecommended Conditions
LC-MS/MS System An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
Flow Rate 0.2-0.4 mL/min.
Ionization Mode Negative Electrospray Ionization (ESI-).
MS/MS Parameters Optimize precursor ion and product ions for this compound using the standard solution. The deprotonated molecule [M-H]⁻ would be the precursor ion.

Protocol:

  • Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energies for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Analysis: Inject the standard solutions and the sample solution.

  • Data Analysis:

    • Confirm the identity of this compound by comparing the retention time and the ratio of the product ions with those of the analytical standard.

    • Quantify this compound using a calibration curve constructed from the peak areas of the most abundant product ion.

Data Presentation

The following tables summarize typical validation parameters that should be established for the analytical methods. The values provided are indicative and should be determined experimentally for each specific method and laboratory.

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 1-10 µg/mL
Limit of Quantification (LOQ) 3-30 µg/mL
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 2%

Table 2: HPLC-MS/MS Method Validation Parameters (Example)

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01-0.1 µg/mL
Limit of Quantification (LOQ) 0.03-0.3 µg/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using an analytical standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Analytical Standard Standard_Prep Prepare Stock and Working Standards Standard->Standard_Prep Sample Sample containing This compound Sample_Prep Sample Extraction and Cleanup Sample->Sample_Prep HPLC HPLC-UV or LC-MS/MS Analysis Standard_Prep->HPLC Sample_Prep->HPLC Calibration Construct Calibration Curve HPLC->Calibration Quantification Quantify this compound in Sample HPLC->Quantification Calibration->Quantification Result Report Results Quantification->Result

Caption: Workflow for the analysis of this compound.

Biosynthetic Relationship of Steviol Glycosides

While a specific signaling pathway for this compound is not well-documented, its biosynthesis is part of the larger steviol glycoside pathway in Stevia rebaudiana. The following diagram illustrates a simplified relationship between major steviol glycosides.

steviol_biosynthesis Steviol Steviol Stevioside Stevioside Steviol->Stevioside Glucosylation RebA Rebaudioside A Stevioside->RebA Glucosylation RebJ This compound RebA->RebJ Rhamnosylation

Caption: Simplified biosynthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is limited specific information available on the biological activity and signaling pathways directly associated with this compound. However, steviol glycosides as a class have been investigated for various therapeutic benefits beyond their sweetening properties.

Studies on major steviol glycosides like stevioside and rebaudioside A have suggested potential anti-hyperglycemic, anti-hypertensive, anti-inflammatory, and anti-tumor activities.[7] These effects are thought to be mediated through various mechanisms, including the modulation of insulin secretion and sensitivity, and interaction with inflammatory signaling pathways.[8][9]

For drug development professionals, the use of a pure this compound analytical standard is essential for:

  • Pharmacokinetic studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Toxicology studies: To determine the safety profile and potential adverse effects.[10]

  • In vitro and in vivo studies: To investigate the specific biological activities and mechanisms of action of this compound.

Given the structural similarities to other bioactive steviol glycosides, further research into the specific pharmacological properties of this compound is warranted. The availability of a high-purity analytical standard is the first critical step in enabling such investigations.

References

Rebaudioside J: A Promising Minor Steviol Glycoside for Food Science Innovation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the food and beverage industry continues its quest for superior, natural, non-caloric sweeteners, the lesser-known steviol glycoside, Rebaudioside J (Reb J), is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. While extensive research has focused on its more abundant counterparts like Rebaudioside A and M, the unique properties of Reb J are beginning to be explored, offering potential for improved taste profiles and wider applications in food formulations. This document provides a comprehensive overview of the current, albeit limited, scientific knowledge on this compound and outlines detailed protocols for its evaluation and application in food science research.

Introduction to this compound

This compound is a minor steviol glycoside naturally present in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a diterpene glycoside responsible for the sweet taste of the stevia leaf. Its molecular structure, featuring a steviol backbone with attached glucose and rhamnose units, differentiates it from other rebaudiosides and influences its sensory and physicochemical properties. The United States Food and Drug Administration (FDA) has acknowledged stevia leaf extracts containing various steviol glycosides, including this compound, as Generally Recognized as Safe (GRAS) for use as a general-purpose sweetener in foods and beverages[1].

Physicochemical Properties

Currently, detailed quantitative data on the physicochemical properties of pure this compound is not widely available in peer-reviewed literature. However, general characteristics can be inferred from studies on other steviol glycosides and preliminary findings.

Solubility

The solubility of steviol glycosides is a critical factor for their application in food and beverage formulations. While specific solubility curves for this compound in water at various temperatures and pH values are not yet established, it is known to be soluble in dimethyl sulfoxide (DMSO). Research on other minor steviol glycosides suggests that solubility in aqueous solutions can be limited but may be enhanced through various techniques. A patented enzymatic method for producing this compound from the more abundant Rebaudioside A suggests its potential for scalable production, which will be crucial for conducting detailed solubility and application studies[2].

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₅₀H₈₀O₂₇GlpBio
CAS Number 1313049-59-0GlpBio
Solubility Soluble in DMSOGlpBio

Sensory Profile and Sweetness Potency

The sensory profile of a sweetener is paramount to its success in the food industry. While comprehensive sensory panel data for this compound is scarce, research on minor steviol glycosides indicates a trend towards cleaner taste profiles with reduced bitterness and aftertaste compared to stevioside and Rebaudioside A[3][4]. The unique glycosylation pattern of this compound is expected to contribute to a distinct sweetness profile.

Table 2: Comparative Sensory Attributes of Selected Steviol Glycosides

Steviol GlycosideRelative Sweetness to Sucrose (approx.)Key Sensory Notes
Stevioside 150-300xBitter, licorice-like aftertaste[5][6]
Rebaudioside A 250-450xLess bitter than stevioside, but can have a lingering aftertaste at high concentrations[5][7]
Rebaudioside D HighLess bitter, cleaner taste[3][4]
Rebaudioside M 200-350xClean, sweet taste with minimal bitterness[8][9]
This compound Data not availableExpected to have a favorable taste profile as a minor glycoside.

Applications in Food Science Research

The potential applications of this compound in food products are broad, spanning beverages, dairy, bakery, and confectionery. Its anticipated clean sweetness profile makes it a strong candidate for use in formulations where taste is a primary driver of consumer acceptance.

Potential Food and Beverage Applications:
  • Beverages: Carbonated soft drinks, juices, flavored waters, and teas.

  • Dairy Products: Yogurts, ice creams, and flavored milks.

  • Bakery Products: Cakes, cookies, and pastries, where it can be used in combination with bulking agents.

  • Confectionery: Candies, chocolates, and chewing gums.

Experimental Protocols

Due to the limited specific research on this compound, the following protocols are adapted from established methodologies for the evaluation of other steviol glycosides and can be tailored for the study of this compound.

Protocol 1: Determination of Sweetness Potency and Sensory Profile

This protocol outlines a method for conducting a sensory evaluation to determine the sweetness intensity and descriptive sensory profile of this compound in an aqueous solution.

1. Objective: To determine the sweetness equivalence of this compound relative to sucrose and to characterize its sensory attributes (e.g., bitterness, licorice-like aftertaste, metallic taste, onset and duration of sweetness).

2. Materials:

  • This compound (high purity)

  • Sucrose (analytical grade)

  • Deionized, purified water

  • Sensory evaluation booths with controlled lighting and temperature

  • Computerized sensory data collection system (e.g., Compusense, FIZZ)

  • Glass beakers, graduated cylinders, and volumetric flasks

  • Unsalted crackers and purified water for palate cleansing

3. Panelist Selection and Training:

  • Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.

  • Conduct screening sessions to assess panelists' taste acuity and ability to discriminate between different sweet and bitter tastes.

  • Train panelists on the specific sensory attributes to be evaluated using reference standards for sweetness (sucrose solutions of varying concentrations), bitterness (caffeine solutions), and other potential off-tastes.

4. Sample Preparation:

  • Prepare a series of sucrose solutions ranging from 2% to 10% (w/v) in purified water to serve as sweetness references.

  • Prepare a range of this compound solutions at concentrations expected to be iso-sweet to the sucrose references. Initial concentrations can be estimated based on the sweetness potency of other minor steviol glycosides.

  • Present all samples at room temperature in coded, opaque cups.

5. Sensory Evaluation Procedure:

  • Employ a two-alternative forced-choice (2-AFC) or a ranking test to determine the iso-sweetness concentration of this compound to a target sucrose concentration (e.g., 5% sucrose).

  • Once the iso-sweet concentration is determined, conduct a descriptive analysis using a trained panel.

  • Panelists will rate the intensity of various sensory attributes (sweetness, bitterness, metallic, licorice, aftertaste) on a line scale (e.g., 0-15 cm).

  • Ensure panelists cleanse their palates with unsalted crackers and water between samples.

6. Data Analysis:

  • Analyze the 2-AFC data using statistical tables to determine the concentration of this compound that is significantly different from the reference.

  • Analyze the descriptive analysis data using Analysis of Variance (ANOVA) to identify significant differences in sensory attributes between this compound and sucrose.

  • Use Principal Component Analysis (PCA) to visualize the sensory space and the relative positioning of this compound and other sweeteners.

Protocol 2: Evaluation of Stability in a Beverage Model System

This protocol describes a method to assess the stability of this compound in a model acidic beverage system under different storage conditions.

1. Objective: To evaluate the chemical stability of this compound in a low-pH beverage system at various temperatures over time.

2. Materials:

  • This compound (high purity)

  • Citric acid

  • Sodium citrate

  • Deionized, purified water

  • pH meter

  • Incubators/environmental chambers set to desired temperatures (e.g., 5°C, 25°C, 40°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or other suitable buffer components for the mobile phase

3. Sample Preparation:

  • Prepare a citrate buffer solution (e.g., pH 3.0) to mimic the acidity of a typical soft drink.

  • Dissolve a known concentration of this compound in the citrate buffer.

  • Aliquot the solution into sealed, amber glass vials to protect from light.

4. Storage Conditions:

  • Store the vials at different temperatures (e.g., 5°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove triplicate samples from each storage condition for analysis.

5. Analytical Method (HPLC):

  • Develop and validate an HPLC method for the quantification of this compound. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer is a common starting point for steviol glycoside analysis[10][11].

  • The UV detection wavelength is typically set around 210 nm for steviol glycosides[10][11].

  • Inject a known volume of the sample onto the HPLC system.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from a pure standard of this compound.

6. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the research process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflows.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_screening Panelist Screening & Training iso_sweetness Iso-Sweetness Determination (2-AFC/Ranking) panelist_screening->iso_sweetness sample_prep Sample Preparation (Reb J & Sucrose Solutions) sample_prep->iso_sweetness descriptive_analysis Descriptive Analysis (Intensity Ratings) iso_sweetness->descriptive_analysis statistical_analysis Statistical Analysis (ANOVA, PCA) descriptive_analysis->statistical_analysis

Caption: Workflow for the sensory evaluation of this compound.

Stability_Study_Workflow start Prepare Reb J Solution in Model Beverage System storage Store Samples at Different Temperatures (5°C, 25°C, 40°C) start->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis HPLC Analysis for Reb J Quantification sampling->analysis data_analysis Determine Degradation Kinetics and Half-life analysis->data_analysis end Stability Profile of Reb J data_analysis->end

Caption: Experimental workflow for this compound stability testing.

Future Directions

The preliminary information on this compound, coupled with the broader knowledge of minor steviol glycosides, suggests a promising future for its application in the food industry. Further research is critically needed to:

  • Quantify its sweetness potency across a range of concentrations and in different food matrices.

  • Fully characterize its sensory profile , including any off-tastes and temporal effects.

  • Determine its solubility and stability under various processing and storage conditions relevant to the food industry.

  • Investigate potential synergistic effects when blended with other sweeteners.

As more data becomes available, this compound may prove to be a valuable tool for food scientists and product developers in creating healthier, better-tasting food and beverage products. The protocols outlined in this document provide a foundational framework for initiating this important research.

References

Application Notes and Protocols for the Taste Profile Analysis of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to analyze the taste profile of Rebaudioside J (Reb J), a minor steviol glycoside with potential as a high-intensity sweetener. The protocols detailed below are designed to offer standardized procedures for evaluating its sweetness, bitterness, and overall flavor profile, enabling consistent and reproducible results for research and development purposes.

Introduction to this compound and its Taste Profile

This compound is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is known for its sweetening properties, but its specific taste characteristics, including sweetness potency, temporal profile, and any off-tastes, require thorough investigation to determine its suitability for various applications in the food, beverage, and pharmaceutical industries. A comprehensive analysis of its taste profile is crucial for formulation development and regulatory approval.

While extensive research exists for major steviol glycosides like Rebaudioside A (Reb A) and more recently for minor glycosides like Rebaudioside D (Reb D) and Rebaudioside M (Reb M), specific quantitative data on the taste profile of this compound is less abundant in publicly available literature. However, based on the structure-taste relationships of other steviol glycosides, it is hypothesized that the number and position of glucose units attached to the steviol backbone significantly influence the perceived taste.

Analytical Techniques for Taste Profile Analysis

The taste profile of this compound can be assessed using a combination of human sensory evaluation and instrumental analysis.

Human Sensory Panel Analysis

Human sensory panels remain the gold standard for taste assessment as they provide direct insight into the human perception of sweetness, bitterness, and other flavor attributes.

2.1.1. Quantitative Descriptive Analysis (QDA)

QDA is a comprehensive method used to identify and quantify the sensory attributes of a product. A trained panel of assessors develops a specific vocabulary to describe the taste of this compound and then rates the intensity of each attribute.

2.1.2. Time-Intensity (TI) Analysis

TI analysis is used to evaluate the temporal profile of a specific taste attribute, such as sweetness or bitterness. This method provides information on the onset, maximum intensity, and duration of the taste sensation, which are critical parameters for sweeteners.

Instrumental Analysis: The Electronic Tongue

The electronic tongue is an analytical instrument equipped with an array of liquid sensors that mimic the human sense of taste. It provides an objective and high-throughput method for taste assessment, complementing the subjective data from human panels. The electronic tongue is particularly useful for screening large numbers of samples and for quality control purposes.

Experimental Protocols

Protocol for Human Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound in comparison to sucrose and other relevant sweeteners.

Materials:

  • This compound (high purity)

  • Sucrose (analytical grade)

  • Other steviol glycosides for comparison (e.g., Reb A, Reb D, Reb M) (optional)

  • Deionized water

  • Glass beakers and graduated cylinders

  • Coded tasting cups

  • Palate cleansers (e.g., unsalted crackers, deionized water)

Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity, ability to discriminate between basic tastes, and verbal fluency.

  • Conduct training sessions to familiarize panelists with the sensory attributes of sweeteners, including different types of sweetness, bitterness, and potential off-tastes (e.g., licorice, metallic, astringent).

  • Develop a consensus vocabulary (lexicon) for the sensory attributes of the samples to be tested.

  • Train panelists on the use of the rating scale (e.g., a 15-cm line scale anchored with "not perceived" and "very strong").

Sample Preparation:

  • Prepare a series of aqueous solutions of this compound at different concentrations. The concentrations should be chosen to cover a range from near-threshold to a level of sweetness comparable to a reference sucrose solution (e.g., 5% or 10% sucrose).

  • Prepare a reference sucrose solution (e.g., 5% w/v).

  • If comparing with other steviol glycosides, prepare solutions of these compounds at concentrations that are equi-sweet to the reference sucrose solution.

  • Present all samples at a standardized temperature (e.g., room temperature).

Evaluation Procedure:

  • Present the coded samples to the panelists in a randomized order.

  • Instruct panelists to take a sip of the sample, hold it in their mouth for a defined period (e.g., 5-10 seconds), and then expectorate.

  • Panelists then rate the intensity of each sensory attribute on the provided scale.

  • Provide palate cleansers and a mandatory waiting period between samples to minimize carry-over effects.

  • Conduct the evaluation in individual booths under controlled environmental conditions (e.g., neutral lighting, no distracting odors).

Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.

  • Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the different samples.

  • Generate spider web plots or bar charts to visualize the sensory profiles.

Protocol for Electronic Tongue Analysis

Objective: To obtain an objective taste profile of this compound and differentiate it from other sweeteners.

Materials:

  • Electronic Tongue instrument (e.g., potentiometric or voltammetric) with appropriate sensor array for sweeteners.

  • This compound, sucrose, and other steviol glycosides.

  • Deionized water or a standard buffer solution.

  • Beakers and autosampler vials.

  • Calibration and cleaning solutions as per the instrument manufacturer's instructions.

Sample Preparation:

  • Prepare aqueous solutions of this compound, sucrose, and other sweeteners at various concentrations, similar to the sensory panel evaluation.

  • Ensure all samples are completely dissolved and at a uniform temperature before analysis.

  • Filter the samples if necessary to remove any particulate matter that could interfere with the sensors.

Instrument Setup and Calibration:

  • Condition and calibrate the sensor array according to the manufacturer's protocol using standard taste solutions (e.g., sweet, bitter, salty, sour, umami).

  • Perform a diagnostic check to ensure all sensors are functioning correctly.

Measurement Procedure:

  • Place the prepared samples in the autosampler rack.

  • Create a sequence in the instrument software for the automated analysis of the samples, including rinses between each measurement to prevent cross-contamination.

  • The instrument will immerse the sensor array into each sample for a specified time, and the sensor responses will be recorded.

Data Analysis:

  • The instrument's software will generate a taste profile "fingerprint" for each sample.

  • Use multivariate statistical analysis techniques such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA) to visualize the differences between the taste profiles of the samples.

  • Correlate the electronic tongue data with the human sensory panel data to build predictive models for sweetness and bitterness intensity.

Data Presentation

Quantitative data from both human sensory panels and electronic tongue analysis should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Quantitative Taste Profile of this compound and Other Sweeteners (Hypothetical Data)

SweetenerConcentration for 5% Sucrose Equivalence (ppm)Sweetness Intensity (vs. 5% Sucrose)Bitterness Intensity (on a 15-point scale)Notable Off-Tastes
Sucrose50,0001.00.1None
Rebaudioside A2501.02.5Slight licorice, lingering
Rebaudioside D2001.00.5Clean, slight cooling
Rebaudioside M1801.00.2Very clean, sugar-like
This compound Data to be determinedData to be determinedData to be determinedData to be determined

Note: The data for this compound in this table is hypothetical and needs to be determined through experimentation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2/T1R3 T1R2 T1R3 Sweet Receptor Sweetener->T1R2/T1R3 Binds to G_protein α-gustducin βγ T1R2/T1R3->G_protein Activates PLCβ2 PLCβ2 G_protein:βγ->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Cleaves PIP2 to DAG DAG PLCβ2->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases TRPM5 TRPM5 Channel Ca2+->TRPM5 Activates Na+ Na⁺ TRPM5->Na+ Allows influx of Depolarization Cell Depolarization Na+->Depolarization ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain (Sweet Perception) ATP_release->Nerve_Signal

Caption: Sweet Taste Signaling Pathway.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound Bitter Compound (e.g., Off-taste of Reb J) TAS2Rs TAS2Rs Bitter Receptor Bitter_Compound->TAS2Rs Binds to G_protein α-gustducin βγ TAS2Rs->G_protein Activates PLCβ2 PLCβ2 G_protein:βγ->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases TRPM5 TRPM5 Channel Ca2+->TRPM5 Activates Na+ Na⁺ TRPM5->Na+ Allows influx of Depolarization Cell Depolarization Na+->Depolarization ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain (Bitter Perception) ATP_release->Nerve_Signal

Caption: Bitter Taste Signaling Pathway.

Experimental Workflows

Sensory_Evaluation_Workflow Start Start Panelist_Selection Panelist Selection & Training Start->Panelist_Selection Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Sample_Preparation Sample Preparation (Reb J, Sucrose, etc.) Lexicon_Development->Sample_Preparation Sensory_Evaluation Sensory Evaluation (QDA & TI) Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results ETongue_Workflow Start Start Sample_Preparation Sample Preparation (Aqueous Solutions) Start->Sample_Preparation Instrument_Calibration Instrument Calibration Sample_Preparation->Instrument_Calibration Measurement Automated Measurement Instrument_Calibration->Measurement Data_Acquisition Data Acquisition Measurement->Data_Acquisition Data_Analysis Multivariate Analysis (PCA, DFA) Data_Acquisition->Data_Analysis Results Taste Profile Fingerprint Data_Analysis->Results

Application Notes and Protocols for the Enzymatic Modification of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside J (Reb J), a minor steviol glycoside found in the leaves of Stevia rebaudiana, presents potential as a low-calorie sweetener. However, like many natural sweeteners, its broader application can be limited by suboptimal physicochemical and sensory properties, such as limited solubility and the presence of a bitter aftertaste. Enzymatic modification, specifically through glycosylation, offers a powerful strategy to overcome these limitations. This document provides detailed protocols for the enzymatic modification of this compound using UDP-glucosyltransferases (UGTs) and cyclodextrin glucanotransferases (CGTases) to enhance its properties for applications in the food, beverage, and pharmaceutical industries.

Introduction

Steviol glycosides are a class of natural, high-intensity sweeteners extracted from Stevia rebaudiana. While major glycosides like Rebaudioside A (Reb A) are widely used, research into minor glycosides such as this compound is driven by the search for sweeteners with more sugar-like taste profiles. Enzymatic glycosylation involves the attachment of additional sugar moieties to the steviol glycoside backbone. This modification can significantly improve solubility, reduce bitterness and aftertaste, and modulate the sweetness profile, making the resulting compounds more suitable for a wider range of applications[1].

The two primary enzymatic methods for glycosylation are:

  • UDP-glucosyltransferases (UGTs): These enzymes catalyze the transfer of a glycosyl group from an activated sugar donor, typically a UDP-sugar, to the acceptor molecule (this compound). This method allows for precise, regioselective glycosylation[2][3].

  • Cyclodextrin Glucanotransferases (CGTases): These enzymes catalyze a transglycosylation reaction, transferring glucose units from a donor like starch or maltodextrin to the steviol glycoside. CGTases can add multiple glucose units, often in α-1,4 linkages[4][5][6].

This application note provides a comparative overview of the properties of various steviol glycosides and detailed protocols for the enzymatic modification of this compound.

Data Presentation: Properties of Steviol Glycosides

Quantitative data on the specific properties of unmodified this compound are not extensively available in public literature. The following table summarizes the known properties of related steviol glycosides to provide a contextual baseline for the expected improvements following enzymatic modification of this compound. The goal of modifying Reb J is to shift its properties towards those of more desirable glycosides like Reb M, which is known for its clean, sugar-like taste.

PropertyRebaudioside ARebaudioside DRebaudioside MThis compound (Unmodified)Modified this compound (Expected Outcome)
Sweetness (vs. Sucrose) ~200-300x~200-300x~250-350xData not availableIncreased sweetness intensity
Aqueous Solubility (g/L at 25°C) ~1.3< 0.5~1.0Data not available (expected to be low)Significantly Increased
Bitterness/Aftertaste Slight to moderateLowVery Low / Sugar-likeData not available (likely present)Reduced bitterness and aftertaste
Stability Generally stable in acidic and neutral pHStableStableData not available (expected to be similar to other SGs)Maintained or improved stability

Experimental Protocols

Protocol 1: UGT-Mediated Rhamnosylation of Rebaudioside A to Synthesize this compound

This protocol is based on a patented method for the enzymatic synthesis of this compound from Rebaudioside A using a UDP-glycosyltransferase.

Materials:

  • Rebaudioside A (Substrate)

  • UDP-rhamnose (Glycosyl Donor)

  • Recombinant E. coli cells expressing a suitable UDP-glycosyltransferase (UGT) or purified UGT enzyme

  • Phosphate Buffer (0.05 M, pH 8.0)

  • Toluene (optional, for cell permeabilization)

  • Reaction vessel with stirring and temperature control

  • HPLC system for analysis

Procedure:

  • Reaction Setup (Whole-Cell Biocatalysis):

    • Prepare a 1 L reaction mixture in a suitable vessel.

    • Add 1 L of 0.05 M phosphate buffer (pH 8.0).

    • Add 2 g of UDP-rhamnose.

    • Add 1 g of Rebaudioside A.

    • Add 20 ml of toluene to permeabilize the cells.

    • Add a 40% (v/v) suspension of the UGT-expressing recombinant whole cells.

    • Mix the components thoroughly.

  • Reaction Setup (Using Lyophilized Enzyme):

    • Prepare a 1 L reaction mixture.

    • Add 1 L of 0.05 M phosphate buffer (pH 8.0).

    • Add 2 g of UDP-rhamnose.

    • Add 1 g of Rebaudioside A.

    • Add 10 g of lyophilized UGT powder.

    • Mix until all components are dissolved.

  • Incubation:

    • Place the reaction vessel in a water bath at 40°C.

    • Stir the reaction mixture at 300 rpm for 24 hours.

  • Reaction Monitoring and Product Analysis:

    • Take samples periodically to monitor the conversion of Rebaudioside A to this compound.

    • Analyze the samples by HPLC. A C18 column is typically used with a mobile phase of acetonitrile and water or a phosphate buffer[7]. Detection is commonly performed at 210 nm[8].

  • Purification:

    • After the reaction, centrifuge the mixture to remove cells or insoluble enzyme.

    • The supernatant containing this compound can be purified using chromatographic techniques such as silica gel chromatography or preparative HPLC[9].

Protocol 2: CGTase-Mediated Glycosylation of this compound for Improved Solubility and Taste

This is a general protocol for the transglycosylation of steviol glycosides using CGTase.

Materials:

  • This compound (Substrate)

  • Maltodextrin or soluble starch (Glycosyl Donor)

  • Cyclodextrin Glucanotransferase (CGTase) from a source such as Bacillus sp.

  • Citrate or Phosphate Buffer (0.1 M, pH 6.0-7.0)

  • Reaction vessel with stirring and temperature control

  • HPLC system for analysis

Procedure:

  • Substrate and Donor Preparation:

    • Dissolve this compound in the chosen buffer to a final concentration of 1-10 g/L.

    • Dissolve the glycosyl donor (e.g., maltodextrin) in the same buffer to a final concentration of 20-50 g/L.

  • Reaction Setup:

    • Combine the this compound solution and the glycosyl donor solution in the reaction vessel.

    • Pre-heat the mixture to the optimal temperature for the specific CGTase used (typically 40-60°C).

    • Add the CGTase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 U/g of substrate.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with constant stirring for 4 to 24 hours. The reaction time will depend on the desired degree of glycosylation.

  • Enzyme Inactivation:

    • Stop the reaction by heating the mixture to 95-100°C for 10-15 minutes to denature the CGTase.

  • Product Analysis and Purification:

    • Analyze the product mixture using HPLC to determine the extent of glycosylation and the distribution of modified products.

    • The resulting glycosylated this compound can be purified from the reaction mixture using techniques like membrane filtration to remove unreacted starch and preparative chromatography to isolate specific modified products.

Visualization of Workflows and Pathways

Enzymatic_Modification_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification rebj This compound (Substrate) reaction_vessel Reaction Vessel (Controlled Temp & Stirring) rebj->reaction_vessel donor Glycosyl Donor (e.g., UDP-Rhamnose, Maltodextrin) donor->reaction_vessel enzyme Enzyme (UGT or CGTase) enzyme->reaction_vessel buffer Buffer Solution buffer->reaction_vessel hplc HPLC Analysis (Monitoring) reaction_vessel->hplc Sampling purification Purification (e.g., Chromatography) reaction_vessel->purification Reaction Completion hplc->reaction_vessel Feedback final_product Modified this compound (Improved Properties) purification->final_product

Caption: General workflow for the enzymatic modification of this compound.

UGT_Reaction_Pathway rebA Rebaudioside A ugt UDP-Glycosyltransferase (UGT) rebA->ugt udp_rhamnose UDP-Rhamnose udp_rhamnose->ugt rebJ This compound ugt->rebJ Rhamnosyl Transfer udp UDP ugt->udp Release

Caption: UGT-catalyzed synthesis of this compound from Rebaudioside A.

Benefits_of_Modification cluster_properties Improved Properties start Unmodified this compound process Enzymatic Glycosylation start->process end_product Modified this compound process->end_product solubility Increased Solubility end_product->solubility taste Reduced Bitterness & Aftertaste end_product->taste sweetness Enhanced Sweetness Profile end_product->sweetness

Caption: Logical relationship of enzymatic modification to improved properties.

Conclusion

Enzymatic modification presents a highly effective and specific method for enhancing the properties of this compound, a promising natural sweetener. The protocols provided herein for UGT- and CGTase-mediated glycosylation offer robust starting points for researchers to produce modified Reb J with improved solubility and a more desirable taste profile. Such improvements are critical for expanding the utility of this compound in a variety of food, beverage, and pharmaceutical formulations, contributing to the development of next-generation, low-calorie sweetening solutions. Further research to quantify the precise physicochemical and sensory properties of both native and modified this compound will be invaluable in optimizing its commercial applications.

References

Green Extraction of Rebaudioside J from Stevia Leaves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green extraction of Rebaudioside J from the leaves of Stevia rebaudiana. The focus is on environmentally friendly techniques that offer alternatives to conventional solvent-based methods. While quantitative data for the extraction of the minor glycoside this compound is limited in publicly available literature, this guide presents established green extraction protocols for major steviol glycosides, which can be optimized for the targeted extraction of this compound.

Introduction to Green Extraction Techniques

Green extraction methods aim to reduce energy consumption, use alternative and safer solvents, and ensure a safe and high-quality extract. For the extraction of valuable compounds like this compound from stevia leaves, several green techniques have shown significant promise. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE). These methods often result in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.

Comparative Data on Green Extraction of Steviol Glycosides

The following tables summarize quantitative data from various studies on the green extraction of the major steviol glycosides, Rebaudioside A and Stevioside. This data can serve as a baseline for optimizing the extraction of this compound. It is important to note that the yield of this compound, being a minor glycoside, is expected to be significantly lower and is often not reported in these studies.

Table 1: Ultrasound-Assisted Extraction (UAE) of Steviol Glycosides

ParameterValueRebaudioside A YieldStevioside YieldThis compound YieldReference
Solvent 20% Ethanol in WaterNot ReportedNot ReportedNot Reported[1]
Temperature 50 °CNot ReportedNot ReportedNot Reported[1]
Time 32 minIncreased by a factor of 1.5 compared to classical extractionNot ReportedNot Reported[2]
Solid-to-Liquid Ratio 1:10 w/vNot ReportedNot ReportedNot Reported[1]
Ultrasonic Power 60 WNot Reported43.62%Not Reported[2]
Sonotrode Diameter 22 mm36.92 mg/g extract96.48 mg/g extractNot Reported[3]

Table 2: Microwave-Assisted Extraction (MAE) of Steviol Glycosides

ParameterValueRebaudioside A YieldStevioside YieldThis compound YieldReference
Solvent 80% Methanol in Water2.34% (w/w)8.64% (w/w)Not Reported[4][5]
Temperature 50 °C2.36%8.58%Not Reported[4]
Time 1 minNot ReportedNot ReportedNot Reported[4][5]
Microwave Power 80 W2.34%8.64%Not Reported[4][5]
Solid-to-Liquid Ratio 1:100 g/mL4.21%17%Not Reported[2]

Table 3: Supercritical Fluid Extraction (SFE) of Steviol Glycosides

ParameterValueRebaudioside A YieldStevioside YieldThis compound YieldReference
Fluid CO₂Not ReportedNot ReportedNot Reported[4][6]
Co-solvent 17.4% Ethanol-Water (70:30)17.79 mg/g36.66 mg/gNot Reported[4][6]
Pressure 211 barNot ReportedNot ReportedNot Reported[4][6]
Temperature 80 °CNot ReportedNot ReportedNot Reported[4][6]

Table 4: Enzyme-Assisted Extraction (EAE) of Steviol Glycosides

EnzymeConcentrationTemperatureTimeStevioside YieldRebaudioside A YieldThis compound YieldReference
Viscozyme L 10.9 FBG unit/g53 °C16 min62.5 mg/g25.6 mg/gNot Reported[7]

Experimental Protocols

The following are detailed protocols for the green extraction of steviol glycosides, which can be adapted and optimized for this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To extract steviol glycosides from stevia leaves using ultrasonic energy to enhance extraction efficiency.

Materials and Equipment:

  • Dried and powdered stevia leaves

  • Solvent (e.g., 20% ethanol in water)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • HPLC-UV system for analysis

Protocol:

  • Weigh 10 g of dried, powdered stevia leaves and place them in a 250 mL beaker.

  • Add 100 mL of the extraction solvent (20% ethanol in water) to achieve a 1:10 solid-to-liquid ratio.[1]

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the slurry.

  • Set the ultrasonic frequency (e.g., 20 kHz) and power (e.g., 60 W).[2]

  • Set the extraction temperature to 50 °C and the extraction time to 30 minutes.[1][2]

  • Continuously stir the mixture using a magnetic stirrer during sonication.

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 50-60 °C to remove the ethanol.

  • The resulting aqueous extract can be freeze-dried or used directly for purification.

  • Quantify the this compound content using a validated HPLC-UV method.

Expected Results: This method is expected to yield a crude extract containing a mixture of steviol glycosides. The yield of this compound will be lower than that of major glycosides like Rebaudioside A and Stevioside and will vary depending on the plant material.

UAE_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Separation Separation & Concentration cluster_Analysis Analysis & Purification Start Start: Dried & Powdered Stevia Leaves Mix Mix Leaves and Solvent (1:10 ratio) Start->Mix Solvent Prepare Extraction Solvent (e.g., 20% Ethanol) Solvent->Mix Ultrasound Ultrasonic-Assisted Extraction (50°C, 30 min, 60 W) Mix->Ultrasound Filter Filter to Separate Solid Residue Ultrasound->Filter Concentrate Concentrate Extract (Rotary Evaporator) Filter->Concentrate Purify Purification of This compound Concentrate->Purify Analyze Quantify this compound (HPLC-UV) Purify->Analyze End End: Purified This compound Analyze->End

Ultrasound-Assisted Extraction Workflow

Microwave-Assisted Extraction (MAE) Protocol

Objective: To utilize microwave energy for the rapid extraction of steviol glycosides from stevia leaves.

Materials and Equipment:

  • Dried and powdered stevia leaves

  • Solvent (e.g., 80% methanol in water)

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

  • HPLC-UV system for analysis

Protocol:

  • Place 1 g of dried, powdered stevia leaves into a microwave extraction vessel.

  • Add 100 mL of the extraction solvent (80% methanol in water) for a 1:100 solid-to-liquid ratio.[2]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 80 W, the temperature to 50 °C, and the extraction time to 1 minute.[4][5]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • Wash the residue with a small volume of fresh solvent.

  • Combine the filtrates and concentrate them using a rotary evaporator.

  • The concentrated extract can then be further processed for purification.

  • Analyze the this compound content using HPLC-UV.

Expected Results: MAE is a very rapid extraction method. The resulting extract will contain a profile of steviol glycosides. Optimization of power and time is crucial to avoid degradation of target compounds.

MAE_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Final Final Steps Start Start: Dried & Powdered Stevia Leaves Mix Mix Leaves and Solvent (1:100 ratio) Start->Mix Solvent Prepare Extraction Solvent (e.g., 80% Methanol) Solvent->Mix Microwave Microwave-Assisted Extraction (50°C, 1 min, 80 W) Mix->Microwave Filter Filter Extract Microwave->Filter Concentrate Concentrate Extract Filter->Concentrate Purify Purification of This compound Concentrate->Purify Analyze Quantification (HPLC-UV) Purify->Analyze End End: Purified This compound Analyze->End

Microwave-Assisted Extraction Workflow

Purification and Quantification of this compound

Objective: To isolate and quantify this compound from the crude stevia extract.

3.3.1. Purification by Column Chromatography

Materials and Equipment:

  • Crude stevia extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents for mobile phase (e.g., chloroform:methanol mixtures)[8]

  • Fraction collector

  • TLC plates and developing chamber

  • Rotary evaporator

Protocol:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).

  • Pack the glass column with the silica gel slurry.

  • Dissolve the crude stevia extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., starting with 95:5 chloroform:methanol and gradually increasing the methanol content).[8]

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by staining.

  • Pool the fractions containing this compound based on the TLC analysis.

  • Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

3.3.2. Quantification by HPLC-UV

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer solution (e.g., 10 mmol/L sodium phosphate buffer, pH 2.6). A typical starting point is an isocratic mixture of acetonitrile:water (80:20 v/v).[9][10]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Detection Wavelength: 210 nm.[12][13]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Purification_Quantification cluster_Purification Purification cluster_Quantification Quantification Crude_Extract Start: Crude Stevia Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Pooling Pool this compound Fractions TLC_Monitoring->Pooling Concentration Concentrate Pooled Fractions Pooling->Concentration Sample_Prep Prepare Purified Sample Concentration->Sample_Prep Standard_Prep Prepare this compound Standards HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Calibration Construct Calibration Curve HPLC_Analysis->Calibration Quantify Quantify this compound Calibration->Quantify

Purification and Quantification Workflow

Conclusion

This document provides a comprehensive overview and practical protocols for the green extraction of this compound from stevia leaves. While specific yield data for this compound is not widely available, the provided methodologies for major steviol glycosides offer a strong foundation for developing and optimizing a targeted extraction process. Researchers are encouraged to adapt these protocols and perform systematic optimization studies to maximize the yield of this compound using these environmentally friendly techniques. The successful implementation of these green extraction and purification strategies will contribute to the sustainable production of high-purity this compound for various applications in the food, pharmaceutical, and beverage industries.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enzymatic synthesis of Rebaudioside J (Reb J).

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic reaction for synthesizing this compound?

A1: this compound is typically synthesized from Rebaudioside A (Reb A) through a glycosylation reaction. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) that transfers a rhamnose group from a sugar donor, UDP-rhamnose, to the Reb A molecule.[1]

Q2: Which enzyme is responsible for the synthesis of this compound?

A2: Specific UDP-glycosyltransferases (UGTs) are responsible for the synthesis of this compound. One such enzyme, UGT91D2, has been identified as catalyzing a side reaction that converts Rebaudioside A to this compound.[2] Engineered UGTs can also be employed to enhance this specific conversion.

Q3: What are the starting materials required for the enzymatic synthesis of this compound?

A3: The primary starting materials are:

  • Substrate: Rebaudioside A (Reb A)

  • Enzyme: A specific UDP-glycosyltransferase (UGT) capable of rhamnosylating Reb A.

  • Glycosyl Donor: UDP-rhamnose.

  • Buffer Solution: To maintain optimal pH for the enzymatic reaction.

Q4: How can the cost of the glycosyl donor, UDP-rhamnose, be reduced?

A4: The high cost of sugar donors like UDP-rhamnose is a common challenge. A UDP-rhamnose regeneration system can be implemented. This involves using a cascade of enzymes, such as a sucrose synthase and a UDP-rhamnose synthase, to regenerate UDP-rhamnose from less expensive starting materials like sucrose and UDP.[3][4][5]

Q5: What are the typical byproducts in this compound synthesis?

A5: Potential byproducts in the enzymatic synthesis of this compound may include unreacted Rebaudioside A, and potentially other glycosylated forms of Reb A if the enzyme used is not highly specific. The formation of such byproducts is a common issue in the synthesis of various steviol glycosides.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides potential solutions.

Low or No Yield of this compound
Potential Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of the UDP-glycosyltransferase using a standard assay. - Ensure proper storage and handling of the enzyme to prevent degradation. - Consider expressing a fresh batch of the enzyme.
Suboptimal Reaction Conditions - Optimize the reaction pH, temperature, and incubation time. Refer to the experimental protocols and data tables below for starting points. - Perform small-scale experiments to screen a range of conditions.
Insufficient Glycosyl Donor - Ensure an adequate concentration of UDP-rhamnose is present in the reaction mixture. A molar excess of the donor to the substrate is often required. - Implement a UDP-rhamnose regeneration system to maintain a constant supply.[3][4][5]
Product Inhibition - Monitor the reaction progress over time. If the reaction rate slows down significantly, product inhibition might be occurring. - Consider in-situ product removal techniques, though this can be challenging.
Incorrect Substrate - Confirm the purity and identity of the Rebaudioside A substrate using analytical methods like HPLC.
High Levels of Unreacted Rebaudioside A
Potential Cause Troubleshooting Step
Low Enzyme Concentration - Increase the concentration of the UDP-glycosyltransferase in the reaction.
Short Reaction Time - Extend the incubation time of the reaction. Monitor the conversion of Reb A to Reb J over a longer period.
Enzyme Instability - Check if the enzyme loses activity over the course of the reaction. Consider enzyme immobilization to improve stability.
Formation of Undesired Byproducts
Potential Cause Troubleshooting Step
Non-specific Enzyme Activity - Use a highly specific UDP-glycosyltransferase for the synthesis of Reb J. - Consider protein engineering of the existing enzyme to improve its specificity.
Contaminants in Substrate or Enzyme Prep - Ensure the purity of the Rebaudioside A and the enzyme preparation. Purify both components if necessary.

Experimental Protocols & Data

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[1]

Materials:

  • Rebaudioside A

  • Lyophilized powder of a suitable UDP-glycosyltransferase (UGT)

  • UDP-rhamnose

  • 0.05 mol/L Phosphate buffer (pH 8.0)

  • Water bath with stirring capability

Procedure:

  • Prepare a 1 L reaction mixture by sequentially adding the following to the phosphate buffer:

    • 2 g of UDP-rhamnose

    • 1 g of Rebaudioside A

    • 10 g of lyophilized UGT powder

  • Mix the components thoroughly.

  • Place the reaction vessel in a water bath set at 40°C.

  • Stir the reaction mixture at 300 rpm for 24 hours.

  • After 24 hours, stop the reaction and analyze the products using HPLC to determine the conversion rate of Rebaudioside A to this compound.

Quantitative Data from Protocol 1:

ParameterValue
Substrate (Reb A) Concentration1 g/L
Glycosyl Donor (UDP-Rhamnose) Concentration2 g/L
Enzyme (Lyophilized UGT) Concentration10 g/L
Buffer0.05 M Phosphate
pH8.0
Temperature40°C
Reaction Time24 hours
Reported Conversion Rate > 90% [1]
Table of Optimized Reaction Conditions for Similar Rebaudioside Syntheses

While specific quantitative data for this compound synthesis is limited, the following table summarizes optimized conditions from the enzymatic synthesis of other rebaudiosides, which can serve as a starting point for optimization.

RebaudiosideSubstrateEnzyme(s)Key Reaction ParametersYieldReference
Rebaudioside A SteviosideUGT76G1, AtSUS12.4 mM Stevioside, 7.2 mM Sucrose, 0.006 mM UDP, 30°C, 30 h78%[7][8]
Rebaudioside D Rebaudioside AUGTSL2, StSUS120 g/L Reb A, 30°C, 20 h74.6%[9][10]
Rebaudioside M Rebaudioside AOsEUGT11, SrUGT76G15 g/L Reb A, 37°C, pH 7.072.2%[11]

Visualizations

Enzymatic Synthesis of this compound Pathway

Enzymatic_Synthesis_RebJ RebA Rebaudioside A UGT UDP-glycosyltransferase RebA->UGT UDPRha UDP-Rhamnose UDPRha->UGT RebJ This compound UDP UDP UGT->RebJ UGT->UDP Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_analysis 3. Analysis & Purification A Prepare Buffer (pH 8.0) B Dissolve Reb A and UDP-Rhamnose A->B C Add UGT Enzyme B->C D Incubate at 40°C with stirring C->D E Monitor reaction (e.g., 24h) D->E F Terminate Reaction E->F G Analyze by HPLC F->G H Purify Reb J (e.g., Chromatography) G->H Troubleshooting_Logic start Low Reb J Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Use fresh/active enzyme check_enzyme->solution_enzyme No check_donor Is UDP-Rhamnose sufficient? check_conditions->check_donor Yes solution_conditions Optimize pH, temp., time check_conditions->solution_conditions No solution_donor Increase donor conc. or use regeneration system check_donor->solution_donor No end Improved Yield check_donor->end Yes solution_enzyme->end solution_conditions->end solution_donor->end

References

Technical Support Center: Purification of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Rebaudioside J (Reb J) from its isomers. The structural similarity among steviol glycoside isomers presents significant hurdles in achieving high purity. This guide offers practical solutions and detailed protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from its isomers?

A1: The primary challenges in purifying this compound from its isomers stem from their remarkable structural similarities. These slight variations in glycosidic linkages and the number or type of sugar moieties result in nearly identical physicochemical properties, such as polarity and solubility.[1] This leads to significant difficulties in separation using conventional methods like chromatography and crystallization. In High-Performance Liquid Chromatography (HPLC), isomers often co-elute, resulting in poor resolution and impure fractions.[1] During crystallization, the similar solubility profiles of Reb J and its isomers make selective precipitation difficult, often leading to co-crystallization and lower purity of the final product.

Q2: What are the most common isomers that co-purify with this compound?

A2: this compound is a steviol glycoside with a specific arrangement of glucose and rhamnose units. Its isomers can have the same molecular weight but differ in the linkage positions of these sugar units. While the literature specifically detailing all isomers of Reb J is still emerging, common isomeric variations in other rebaudiosides that present separation challenges include differences in the glycosidic bond type (e.g., α vs. β linkages) and the point of attachment of the sugar moieties to the steviol core or to other sugars in the glycoside chain. For example, isomers of Rebaudioside M, which is structurally related to other complex rebaudiosides, have been identified and present significant purification challenges.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and other steviol glycosides.[2][3] Specifically, Reversed-Phase HPLC (RP-HPLC) with a C18 column is a common method.[3] For better separation of polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[4] Detection is typically performed using a UV detector at a low wavelength (around 210 nm). For unambiguous identification and characterization of isomers, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound using preparative HPLC and crystallization.

Troubleshooting Preparative HPLC Purification

Preparative HPLC is a powerful technique for isolating high-purity this compound. However, the presence of isomers can lead to several chromatographic challenges.

Problem 1: Poor Resolution and Co-elution of Isomers

Symptoms:

  • Overlapping peaks for this compound and its isomers on the chromatogram.

  • Fractions collected contain a mixture of Reb J and isomeric impurities.

Possible Causes & Solutions:

Cause Solution
Inappropriate Column Chemistry The stationary phase is not providing sufficient selectivity. For steviol glycosides, which are polar, HILIC columns can offer better separation than traditional C18 columns.[4] Experiment with different column chemistries (e.g., amino, cyano, or phenyl-hexyl) to enhance selectivity.
Suboptimal Mobile Phase Composition The solvent system is not effectively differentiating between the isomers. Optimize the mobile phase by adjusting the organic modifier (acetonitrile is common), the aqueous phase, and the pH. Small changes in pH can alter the ionization state of the molecules and improve separation.[5]
Incorrect Gradient Profile A steep gradient may not provide enough time for the separation of closely eluting isomers. Employ a shallower gradient, especially around the elution time of Reb J and its isomers. A multi-step gradient with a very slow ramp in the critical separation window can significantly improve resolution.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample. Overload studies can help determine the optimal loading capacity of your preparative column.

Experimental Protocol: Gradient Optimization for Preparative HPLC

  • Initial Scouting Run: Start with a broad linear gradient (e.g., 20-80% Acetonitrile in water with 0.1% formic acid over 30 minutes) on an analytical column to determine the approximate elution time of the Reb J isomer cluster.

  • Shallow Gradient Development: Based on the scouting run, design a new gradient with a much shallower slope around the elution window of interest. For example, if the isomers elute between 40% and 50% Acetonitrile, try a gradient that ramps from 35% to 55% over 40 minutes.

  • Isocratic Hold: To further enhance resolution, an isocratic hold at a specific solvent composition within the critical elution window can be introduced.

  • Scale-Up to Preparative Column: Once an optimized gradient is established on the analytical scale, scale it up to the preparative column, adjusting the flow rate and injection volume accordingly.

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting Start Poor Resolution/ Co-elution ChangeColumn Try Different Column Chemistry (e.g., HILIC) Start->ChangeColumn OptimizeMobilePhase Adjust Mobile Phase (Solvent Ratio, pH) Start->OptimizeMobilePhase ModifyGradient Implement Shallower Gradient Profile Start->ModifyGradient ReduceLoad Decrease Sample Load/Concentration Start->ReduceLoad Improved Resolution Improved? ChangeColumn->Improved OptimizeMobilePhase->Improved ModifyGradient->Improved ReduceLoad->Improved Improved->Start No, try another parameter End Successful Purification Improved->End Yes

Caption: Troubleshooting workflow for poor HPLC resolution.

Troubleshooting Crystallization Purification

Crystallization is a cost-effective method for purifying large quantities of compounds. However, achieving high purity of this compound can be challenging due to the presence of isomers that can co-crystallize.

Problem 2: Low Purity of Crystals and Co-crystallization of Isomers

Symptoms:

  • The crystallized product shows significant isomeric impurities upon HPLC analysis.

  • The melting point of the crystals is broad or lower than that of pure Reb J.

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The chosen solvent system (solvent and anti-solvent) does not provide sufficient solubility differences between Reb J and its isomers. Screen a variety of solvent systems. Ethanol-water and methanol-water mixtures are common for steviol glycosides.[4][6] The ratio of the organic solvent to water is a critical parameter to optimize.
Cooling Rate is Too Fast Rapid cooling can lead to the entrapment of impurities within the crystal lattice. Employ a slow, controlled cooling profile to allow for selective crystallization of the target compound. A stepwise cooling process with holding times at intermediate temperatures can be beneficial.
Supersaturation Level is Too High A very high level of supersaturation can induce rapid, non-selective precipitation of all components. Optimize the initial concentration of the crude Reb J mixture in the solvent to achieve a metastable zone of supersaturation that favors the growth of pure crystals.
Insufficient Agitation Poor mixing can lead to localized areas of high supersaturation, promoting the formation of impure crystals. Gentle and consistent agitation throughout the crystallization process is crucial for maintaining homogeneity and promoting the growth of uniform, high-purity crystals.

Experimental Protocol: Optimizing Crystallization Conditions

  • Solubility Studies: Determine the solubility of the crude Reb J mixture in various solvent systems (e.g., different ratios of ethanol/water, methanol/water) at different temperatures. This data is crucial for selecting an appropriate solvent system and designing the crystallization process.[6][7]

  • Solvent/Anti-solvent Screening: Dissolve the crude material in a good solvent at an elevated temperature and slowly add an anti-solvent in which Reb J is less soluble to induce crystallization. The choice and addition rate of the anti-solvent are critical parameters.

  • Temperature Profile Optimization:

    • Dissolve the crude Reb J in the chosen solvent system at a high temperature to ensure complete dissolution.

    • Slowly cool the solution at a controlled rate (e.g., 1-5 °C per hour).

    • Hold the solution at a specific temperature for a period to allow for crystal growth.

    • Further cool to a lower temperature to maximize yield.

  • Seeding: Introduce a small amount of pure Reb J crystals (seeds) to the supersaturated solution to initiate crystallization and promote the growth of the desired crystal form.

Crystallization Optimization Workflow

Crystallization_Optimization Start Low Crystal Purity/ Co-crystallization Solvent Screen Different Solvent/Anti-solvent Systems Start->Solvent Cooling Optimize Cooling Rate and Profile Start->Cooling Concentration Adjust Initial Concentration Start->Concentration Agitation Control Agitation Speed Start->Agitation PurityCheck Purity Improved? Solvent->PurityCheck Cooling->PurityCheck Concentration->PurityCheck Agitation->PurityCheck PurityCheck->Start No, refine parameters End High Purity Crystals PurityCheck->End Yes

Caption: Workflow for optimizing crystallization purity.

Quantitative Data Summary

The following tables provide a summary of typical parameters and expected outcomes for the purification of steviol glycosides. Note that specific values for this compound may vary and require empirical optimization.

Table 1: Preparative HPLC Purification Parameters for Steviol Glycosides

ParameterTypical Range/ValueExpected Outcome
Column Type C18, Amino, HILICPurity >95%
Mobile Phase Acetonitrile/Water (with acid modifier)Good resolution between major components
Gradient Shallow gradient (e.g., 0.5-2% organic/min)Improved separation of closely eluting isomers
Flow Rate (Preparative) 10-50 mL/min (depending on column diameter)High throughput
Sample Load 50-500 mg per injection (depending on column size)Optimized for yield and purity
Typical Recovery 70-90%Varies with the complexity of the mixture

Table 2: Crystallization Purification Parameters for Steviol Glycosides

ParameterTypical Range/ValueExpected Outcome
Solvent System Ethanol/Water, Methanol/WaterPurity >98% (after recrystallization)
Solvent Ratio (Organic:Water) 70:30 to 95:5Selective precipitation of the target compound
Cooling Rate 1-5 °C/hourFormation of well-defined, pure crystals
Final Temperature 4-10 °CMaximized yield
Typical Yield (single step) 60-80%Dependent on initial purity and solubility

Note: The data presented in these tables are generalized from literature on various rebaudiosides and should be used as a starting point for method development for this compound.[2][8]

References

Technical Support Center: Rebaudioside J Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rebaudioside J, particularly concerning its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other steviol glycosides?

This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a diterpene glycoside responsible for the sweet taste of stevia extracts. Structurally, it shares the same steviol backbone but differs in the number and arrangement of glucose units attached to it. This structural variation influences its sweetness profile and potentially its stability.

Q2: Is this compound stable in acidic solutions?

While specific stability data for this compound is limited, studies on structurally similar steviol glycosides like Rebaudioside A and Stevioside indicate that they are generally stable in acidic conditions typical of many food and beverage applications (pH 3-4). However, at lower pH values and elevated temperatures, degradation can occur.[1] It is reasonable to expect this compound to exhibit similar stability behavior.

Q3: What are the primary degradation products of steviol glycosides under acidic conditions?

Under acidic conditions, the primary degradation pathway for steviol glycosides is the hydrolysis of the glycosidic bonds. This results in the stepwise removal of glucose units, leading to the formation of various degradation products. For other rebaudiosides, such as Rebaudioside A, degradation can yield rebaudioside B, steviolbioside, steviolmonoside, and ultimately the aglycone, steviol.[2] Isomerization of the steviol backbone to isosteviol can also occur under harsh acidic and high-temperature conditions.[3][4]

Q4: How do temperature and pH affect the degradation rate of this compound?

Based on data from other steviol glycosides, the degradation of this compound is expected to be accelerated by both lower pH and higher temperatures. The rate of hydrolysis of glycosidic bonds increases with increasing hydronium ion concentration (lower pH) and thermal energy.[1] For instance, studies on Rebaudioside A show significantly more degradation at 37°C compared to room temperature or 4°C in acidic beverages.

Q5: Can the degradation of this compound affect the taste profile of a product?

Yes. The degradation of this compound can lead to a loss of sweetness and potentially the emergence of off-tastes. The various degradation products have different taste profiles. For example, the aglycone steviol is not sweet and is known to have a bitter aftertaste. The perception of sweetness and bitterness from steviol glycosides is mediated by specific taste receptors on the tongue.[5][6][7] Changes in the molecular structure due to degradation will alter how the molecules interact with these receptors, thereby changing the overall taste perception.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Sweetness in an Acidic Formulation Over Time Degradation of this compound due to low pH and/or high storage temperature.- Evaluate the pH and temperature conditions of your formulation and storage. - Consider adjusting the pH to a less acidic level if the product allows. - Store the product at a lower temperature to slow down the degradation kinetics. - Perform a stability study to quantify the rate of degradation under your specific conditions (see Experimental Protocols).
Development of Bitter or Off-Tastes Formation of degradation products, such as steviol, which have a bitter taste.- Analyze the sample for the presence of degradation products using HPLC-MS (see Experimental Protocols). - If degradation is confirmed, follow the solutions for "Loss of Sweetness." - Consider using taste-masking agents if formulation adjustments are not feasible.
Inconsistent Analytical Results for this compound Purity Incomplete extraction, improper sample preparation, or issues with the HPLC method.- Ensure complete dissolution of the sample in the initial solvent. - Optimize the sample cleanup procedure to remove interfering matrix components. - Verify the suitability of your HPLC column and mobile phase for separating this compound from its potential degradation products and other steviol glycosides. A C18 column with a gradient of acetonitrile and a slightly acidic aqueous mobile phase is a common starting point.[8]
Unexpected Peaks in HPLC Chromatogram Presence of impurities in the this compound standard or formation of degradation products during sample processing or storage.- Run a blank and a fresh standard to confirm the source of the unexpected peaks. - Use a high-purity (>95%) this compound reference standard. - If degradation is suspected, analyze the sample using HPLC-MS to identify the unknown peaks based on their mass-to-charge ratio.[9]

Quantitative Data on Steviol Glycoside Degradation

Table 1: Degradation of Rebaudioside A in Buffer Solutions at Various pH and Temperatures over 9 Months

pHTemperature (°C)BufferDegradation (%)
320Citrate/Phosphate< 6
330Citrate/Phosphate< 6
520Citrate< 5
530Citrate< 5
730Citrate< 5
730Phosphateup to 25

Source: Adapted from Gong et al. (2013). Degradation kinetics of rebaudioside A in various buffer solutions.[1]

Table 2: Degradation of Stevioside in Different Acidic Solutions at 80°C for 72 hours

Acidic SolutionpHDegradation (%)
0.1 M HCl~181
Citric Acid Buffer335
Phosphoric Acid Buffer3~55

Source: Adapted from Musa et al. (2014). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in an Acidic Beverage Matrix

1. Objective: To evaluate the degradation of this compound in a simulated acidic beverage under accelerated conditions (elevated temperature).

2. Materials:

  • This compound reference standard (>95% purity)
  • Citric acid
  • Sodium citrate
  • Deionized water
  • pH meter
  • Incubator or water bath
  • HPLC-UV or HPLC-MS system

3. Procedure:

  • Preparation of Simulated Beverage: Prepare a citrate buffer solution at the desired pH (e.g., pH 3.0) by dissolving appropriate amounts of citric acid and sodium citrate in deionized water.
  • Sample Preparation: Accurately weigh and dissolve this compound in the citrate buffer to a final concentration relevant to your application (e.g., 500 mg/L).
  • Incubation: Aliquot the this compound solution into sealed, airtight vials and place them in an incubator or water bath set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).
  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours for higher temperatures; and 0, 1, 2, 4, and 8 weeks for lower temperatures).
  • Sample Analysis: Immediately upon withdrawal, cool the samples to room temperature and analyze them by HPLC to quantify the remaining this compound and identify any degradation products.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products

1. Objective: To separate and quantify this compound and its potential degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: 20-80% B (linear gradient)
  • 25-30 min: 80% B
  • 30-35 min: 80-20% B (linear gradient)
  • 35-40 min: 20% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
  • Analysis: Inject the standards and samples onto the HPLC system.
  • Quantification: Identify and quantify the this compound peak based on its retention time and the calibration curve. Tentatively identify degradation products based on their retention times relative to the parent compound. For definitive identification, HPLC-MS is recommended.

Visualizations

Degradation Pathway of Steviol Glycosides in Acidic Conditions RebJ This compound Intermediate1 Partially Deglycosylated Intermediates RebJ->Intermediate1 + H₃O⁺ - Glucose Steviolbioside Steviolbioside Intermediate1->Steviolbioside + H₃O⁺ - Glucose Steviolmonoside Steviolmonoside Steviolbioside->Steviolmonoside + H₃O⁺ - Glucose Steviol Steviol Steviolmonoside->Steviol + H₃O⁺ - Glucose Isosteviol Isosteviol Steviol->Isosteviol Isomerization (Harsh Conditions)

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Matrix Prepare Acidic Beverage Matrix Prep_RebJ Dissolve this compound Prep_Matrix->Prep_RebJ Incubate Incubate at Various Temperatures Prep_RebJ->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Quantify Quantify Reb J and Degradation Products HPLC->Quantify Data Analyze Data and Determine Kinetics Quantify->Data

Caption: Workflow for assessing the stability of this compound.

Steviol Glycoside Taste Perception Signaling Pathway cluster_sweet Sweet Taste cluster_bitter Bitter Taste (Aftertaste) RebJ_sweet This compound T1R2_T1R3 T1R2/T1R3 Receptor RebJ_sweet->T1R2_T1R3 G_protein_sweet Gustducin (G-protein) T1R2_T1R3->G_protein_sweet PLCb2_sweet PLCβ2 G_protein_sweet->PLCb2_sweet IP3_sweet IP₃ PLCb2_sweet->IP3_sweet Ca_release_sweet Ca²⁺ Release IP3_sweet->Ca_release_sweet TRPM5_sweet TRPM5 Channel Activation Ca_release_sweet->TRPM5_sweet Depolarization_sweet Cell Depolarization TRPM5_sweet->Depolarization_sweet ATP_release_sweet ATP Release Depolarization_sweet->ATP_release_sweet Sweet_Perception Sweet Perception ATP_release_sweet->Sweet_Perception RebJ_bitter This compound / Degradation Products TAS2Rs TAS2R Receptors (e.g., TAS2R4, TAS2R14) RebJ_bitter->TAS2Rs G_protein_bitter Gustducin (G-protein) TAS2Rs->G_protein_bitter PLCb2_bitter PLCβ2 G_protein_bitter->PLCb2_bitter IP3_bitter IP₃ PLCb2_bitter->IP3_bitter Ca_release_bitter Ca²⁺ Release IP3_bitter->Ca_release_bitter TRPM5_bitter TRPM5 Channel Activation Ca_release_bitter->TRPM5_bitter Depolarization_bitter Cell Depolarization TRPM5_bitter->Depolarization_bitter ATP_release_bitter ATP Release Depolarization_bitter->ATP_release_bitter Bitter_Perception Bitter Perception ATP_release_bitter->Bitter_Perception

Caption: Simplified signaling pathway for sweet and bitter taste perception of steviol glycosides.

References

Technical Support Center: Optimizing HPLC Separation of Rebaudioside J and Other Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Rebaudioside J and other steviol glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating this compound and other steviol glycosides?

A1: The most frequently used stationary phases are reversed-phase columns, particularly C18 columns.[1][2][3] However, for separating the highly polar and structurally similar steviol glycosides, Amino (NH2) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also employed to achieve better resolution.[4][5]

Q2: What is the typical mobile phase composition for steviol glycoside analysis?

A2: A common mobile phase consists of a mixture of acetonitrile and water or a sodium phosphate buffer.[1][3] The ratio is often in the range of 30-40% acetonitrile and 60-70% aqueous phase. To improve peak shape and resolution, the pH of the aqueous phase is sometimes adjusted to be acidic, for example, using a phosphate buffer with a pH of 2.6.[1]

Q3: What is the recommended detection wavelength for this compound and other steviol glycosides?

A3: Steviol glycosides lack a strong chromophore, but they can be detected at low UV wavelengths. The most commonly used detection wavelength is 210 nm.[1][2][4]

Q4: How can I improve the resolution between critical pairs of steviol glycosides?

A4: Improving resolution between structurally similar glycosides can be challenging. Here are a few strategies:

  • Optimize the mobile phase: Fine-tuning the acetonitrile/water ratio can significantly impact selectivity.

  • Adjust the pH: Using an acidic mobile phase can suppress the ionization of the carboxylic acid group on the steviol backbone, leading to sharper peaks.

  • Employ a different stationary phase: If a C18 column does not provide adequate separation, consider trying an NH2 or HILIC column, which offer different selectivity for polar compounds.[4][5]

  • Gradient elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can help to separate complex mixtures of glycosides with varying polarities.

Q5: What are the key challenges in the HPLC analysis of this compound?

A5: this compound is a minor glycoside and is highly glycosylated, which presents several analytical challenges:

  • Co-elution: Due to its low abundance and structural similarity to other major and minor glycosides, it can easily co-elute with other compounds.

  • Peak identification: A pure analytical standard of this compound is necessary for accurate peak identification and quantification.

  • Low concentration: Its low concentration in stevia extracts may require more sensitive detectors or enrichment steps for accurate quantification.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Resolution Between Glycoside Peaks Inappropriate mobile phase composition.Adjust the ratio of acetonitrile to the aqueous phase. A lower percentage of acetonitrile will generally increase retention and may improve the separation of early-eluting peaks.
Incorrect column chemistry for the analytes.Switch to a column with a different selectivity, such as an NH2 or HILIC column, which are well-suited for polar analytes like steviol glycosides.[4][5]
Isocratic elution is insufficient for a complex mixture.Implement a shallow gradient elution to improve the separation of closely eluting compounds.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost Peaks Contamination in the mobile phase or from the sample.Use high-purity solvents and freshly prepared mobile phases. Ensure proper sample cleanup.
Carryover from a previous injection.Implement a robust needle wash protocol in your autosampler method.
Baseline Noise or Drift Mobile phase is not properly degassed.Degas the mobile phase using sonication or an online degasser.
Contaminated mobile phase or column.Prepare fresh mobile phase and flush the column with a strong solvent.
Detector lamp is failing.Check the lamp energy and replace it if necessary.
Low Peak Area for this compound Low concentration in the sample.Use a more concentrated sample extract or a more sensitive detector, such as a Charged Aerosol Detector (CAD).
Poor extraction efficiency.Optimize the sample preparation method to ensure complete extraction of all glycosides.

Quantitative Data

Table 1: HPLC Method Parameters for Steviol Glycoside Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)[1][2]NH2 (250 x 4.6 mm)[4]HILIC (analytical column)[5]
Mobile Phase Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)[1][2]Acetonitrile : Water (80:20, v/v), pH 5 with acetic acid[4]Acetonitrile : Water (85:15, v/v)[5]
Flow Rate 1.0 mL/min[1][2]Not Specified1.0 mL/min
Detection UV at 210 nm[1][2]UV at 210 nm[4]UV at 210 nm
Temperature AmbientNot Specified36 °C

Table 2: Reported Retention Times (in minutes) for Selected Steviol Glycosides

GlycosideMethod 1 (C18)[2]
Rebaudioside D3.47 ± 0.04
Rebaudioside A-
Stevioside-

Note: Retention times can vary significantly between different HPLC systems and slight variations in experimental conditions.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Rebaudioside D [2]

  • Sample Preparation:

    • Extract dried and ground Stevia leaves with water.

    • Centrifuge the extract to remove solid particles.

    • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

  • HPLC Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm

Protocol 2: HPLC Method for Stevioside and Rebaudioside A [4]

  • Sample Preparation:

    • Extract ground dried leaves with 70% (w/w) ethanol in water by shaking for 30 minutes in a 70°C water bath.

    • Cool the extract and filter it before HPLC analysis.

  • HPLC Conditions:

    • Column: NH2 (250 x 4.6 mm)

    • Mobile Phase: A mixture of acetonitrile and water (80:20, v/v), with the pH adjusted to 5 with acetic acid.

    • Detection: UV at 210 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Stevia Leaf Sample extract Extraction (e.g., Water or Ethanol/Water) start->extract cleanup Filtration/Centrifugation extract->cleanup hplc HPLC System (Pump, Injector, Column) cleanup->hplc detection UV Detector (210 nm) hplc->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Final Report analysis->report

Caption: Experimental workflow for HPLC analysis of steviol glycosides.

troubleshooting_hplc cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_instrument Instrument Checks start Problem Identified (e.g., Poor Resolution) check_composition Adjust Acetonitrile/Water Ratio start->check_composition check_column_type Consider Different Stationary Phase (e.g., NH2, HILIC) start->check_column_type check_flow_rate Verify Flow Rate start->check_flow_rate check_ph Modify pH (e.g., add acid) check_composition->check_ph check_gradient Implement Gradient Elution check_ph->check_gradient resolved Problem Resolved check_gradient->resolved check_column_health Flush or Replace Column check_column_type->check_column_health check_column_health->resolved check_temp Check Column Temperature check_flow_rate->check_temp check_detector Inspect Detector Lamp check_temp->check_detector check_detector->resolved

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Stability issues of Rebaudioside J in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability data for Rebaudioside J in aqueous solutions is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known stability profiles of structurally similar steviol glycosides, such as Rebaudioside A and Rebaudioside M. These recommendations should serve as a starting point for your investigations.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter when working with this compound in aqueous solutions.

Issue 1: Precipitation or Poor Solubility of this compound in Aqueous Solution

  • Question: My this compound is not fully dissolving or is precipitating out of my aqueous solution. What can I do?

  • Possible Causes & Solutions:

    • Concentration: this compound, like other steviol glycosides, may have limited solubility in water, especially at higher concentrations.

      • Recommendation: Try preparing a less concentrated solution. If a higher concentration is necessary, consider a co-solvent system.

    • Temperature: Solubility of steviol glycosides is often temperature-dependent.

      • Recommendation: Gentle heating and stirring can aid dissolution. However, be mindful of potential degradation at elevated temperatures over extended periods.

    • pH of the Solution: The pH of your aqueous solution can influence the solubility of this compound.

      • Recommendation: Adjust the pH of your solution. Steviol glycosides are generally stable in a pH range of 4-8.[1]

    • Purity of this compound: Impurities in the this compound sample could affect its solubility.

      • Recommendation: Ensure you are using a high-purity standard of this compound.

Issue 2: Degradation of this compound During Experimental Procedures

  • Question: I suspect my this compound is degrading during my experiment. What are the likely causes and how can I prevent it?

  • Possible Causes & Solutions:

    • Acidic Conditions: Steviol glycosides are known to be less stable in highly acidic conditions (pH below 4), which can lead to hydrolysis of the glycosidic bonds.[1][2]

      • Recommendation: If your experiment allows, maintain the pH of your solution between 4 and 8. If low pH is required, minimize exposure time and temperature. Consider conducting experiments at lower temperatures to slow down potential degradation.

    • Elevated Temperatures: High temperatures, especially in combination with acidic or alkaline conditions, can accelerate the degradation of steviol glycosides.

      • Recommendation: Use the lowest effective temperature for your experimental setup. For heat-sensitive applications, consider sterile filtration instead of heat sterilization.

    • Presence of Certain Ions: While specific data for this compound is unavailable, studies on other steviol glycosides suggest that buffer components can influence stability. For instance, Rebaudioside A shows different degradation rates in phosphate versus citrate buffers at certain pH levels.[2]

      • Recommendation: If you observe instability, consider trying different buffer systems to see if it mitigates the degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in an aqueous solution?

While specific degradation products for this compound have not been extensively documented, based on the degradation pathways of other steviol glycosides like Rebaudioside A and Rebaudioside M, the primary degradation mechanism is likely hydrolysis. This would involve the cleavage of glycosidic bonds, leading to the formation of steviolbioside, steviolmonoside, and ultimately the aglycone, steviol.[3] Isomerization of the C-16 olefin is another potential degradation pathway.[1]

Q2: How does the stability of this compound compare to other steviol glycosides like Rebaudioside A or Stevioside?

Q3: What are the optimal storage conditions for a this compound aqueous solution?

To ensure the stability of your this compound solution, it is recommended to:

  • Store at a low temperature (refrigerated at 2-8 °C).

  • Protect from light.

  • Maintain a pH between 4 and 8.

  • Use a tightly sealed container to prevent evaporation and contamination.

  • For long-term storage, consider preparing fresh solutions as needed or freezing aliquots.

Quantitative Data on Steviol Glycoside Stability (Based on Rebaudioside A and M as Analogs)

Since direct quantitative data for this compound is scarce, the following tables summarize the stability of Rebaudioside A and Rebaudioside M under various conditions, which can serve as a valuable reference.

Table 1: Stability of Rebaudioside A in Different Buffer Solutions at 30°C over 6 Months

pHBuffer SystemBuffer Concentration% Loss of Rebaudioside A
3Citrate0.02 M< 6%
3Citrate0.1 M< 6%
7Citrate0.02 M< 5%
7Citrate0.1 M< 5%
7Phosphate0.02 Mup to 25%
7Phosphate0.1 MIncreased degradation

Data adapted from a study on Rebaudioside A degradation kinetics.[2]

Table 2: General Stability Profile of Rebaudioside M in Aqueous Solutions

ConditionStability
pH 4-8Most Stable
pH < 2Noticeably Less Stable
Increasing TemperatureDecreased Stability

Information based on the stability profile of Rebaudioside M.[1]

Experimental Protocols

The following are generalized protocols for assessing the stability of steviol glycosides, which can be adapted for this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Steviol Glycoside Analysis

This method is suitable for separating and quantifying steviol glycosides, including potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphoric acid buffer). A common mobile phase composition is a 32:68 (v/v) mixture of acetonitrile and phosphoric acid buffer solution.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV detector at 210 nm.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 20 µL.[4]

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a standard curve for quantification.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in a dilute acid solution (e.g., 0.1 M HCl). Heat the solution at a controlled temperature (e.g., 80°C) for a specific duration. Neutralize the solution before HPLC analysis.[3]

  • Base Hydrolysis: Dissolve this compound in a dilute base solution (e.g., 0.1 M NaOH). Heat the solution at a controlled temperature for a specific duration. Neutralize the solution before HPLC analysis.[3]

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a set period.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for an extended period. Dissolve the resulting material for analysis.[3]

  • Photodegradation: Expose a solution of this compound to a UV light source for a specific duration.

  • Analysis: Analyze the stressed samples using the HPLC method described above and compare the chromatograms to that of an unstressed control sample. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

Diagram 1: General Hydrolytic Degradation Pathway of Steviol Glycosides

RebJ This compound (Steviol with multiple glucose units) Intermediate1 Intermediate Glycosides (e.g., Steviolbioside) RebJ->Intermediate1 Hydrolysis (Loss of glucose units) Glucose Glucose RebJ->Glucose Steviol Steviol (Aglycone) Intermediate1->Steviol Further Hydrolysis Intermediate1->Glucose

Caption: General hydrolytic degradation pathway for steviol glycosides.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Aqueous Solution of this compound Acid Acidic pH Prep->Acid Temp Elevated Temperature Prep->Temp Light UV Light Prep->Light HPLC HPLC Analysis Acid->HPLC Temp->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed

Caption: Workflow for assessing this compound stability.

References

Preventing co-elution of Rebaudioside J in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs for Rebaudioside J Co-elution

This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with this compound during chromatographic analysis of steviol glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to separate?

This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana.[1] Like other steviol glycosides, it shares a common steviol backbone and differs in the number and arrangement of glucose units attached to this core structure.[2] This structural similarity to other major and minor steviol glycosides, such as Rebaudioside A, D, M, and Stevioside, is the primary reason for co-elution challenges in chromatography.[2][3][4]

Q2: What are the most common chromatographic techniques used for separating this compound and other steviol glycosides?

The most widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often with a C18 stationary phase.[3][5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique that can offer different selectivity compared to RP-HPLC, which can be advantageous for separating closely related glycosides.[7][8] Ultra-High-Performance Liquid Chromatography (UHPLC) can also be employed to achieve higher resolution and shorter run times.[3][4]

Q3: What are the typical mobile phases used in the separation of steviol glycosides?

For RP-HPLC, a binary mobile phase is common, typically consisting of a mixture of acetonitrile and an aqueous buffer, such as sodium phosphate.[9][10][11] The pH of the buffer is a critical parameter for achieving optimal separation.[9] Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of steviol glycosides.[3][4]

Q4: Are there specific columns that are recommended for better separation of steviol glycosides?

Standard C18 columns are a good starting point for RP-HPLC.[3] However, for challenging separations, columns with advanced features can provide better resolution. For example, columns with smaller particle sizes (e.g., sub-2 µm as used in UPLC) can significantly improve separation efficiency.[3][4] Additionally, columns with technologies designed to minimize analyte interactions with the column hardware, such as MaxPeak™ High Performance Surfaces, have been shown to improve peak shape and resolution for steviol glycosides.[12] For HILIC, amide-based columns are often utilized.[13]

Troubleshooting Guide: Preventing Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other steviol glycosides.

Initial Assessment

Before making significant changes to your method, confirm the following:

  • System Suitability: Ensure your HPLC/UHPLC system is performing optimally by checking system suitability parameters like peak asymmetry, theoretical plates, and resolution of known critical pairs (e.g., Rebaudioside A and Stevioside).[3][4]

  • Standard Purity: Verify the purity of your this compound standard and other reference compounds.

  • Peak Identification: If using UV detection, be aware that steviol glycosides have similar UV spectra, making retention time the primary means of identification.[3] For complex mixtures, mass spectrometry (MS) detection is recommended for positive peak identification.[3][4]

Troubleshooting Workflow

If co-elution is confirmed, follow this workflow to optimize your separation.

Troubleshooting_Workflow start Co-elution of this compound Observed param_opt Method Parameter Optimization start->param_opt mobile_phase Adjust Mobile Phase param_opt->mobile_phase Initial Step gradient Modify Gradient Profile mobile_phase->gradient temp Optimize Column Temperature gradient->temp flow Adjust Flow Rate temp->flow column_chem Change Column Chemistry flow->column_chem If parameters are optimized but co-elution persists rp_column Try a Different C18 Column (e.g., different bonding, end-capping) column_chem->rp_column hilichplc Switch to HILIC column_chem->hilichplc advanced_tech Consider Advanced Techniques rp_column->advanced_tech hilichplc->advanced_tech uplc Utilize UHPLC/UPLC Column advanced_tech->uplc ms_detect Employ Mass Spectrometry (MS) for Detection advanced_tech->ms_detect end Resolution Achieved uplc->end ms_detect->end

Troubleshooting workflow for this compound co-elution.
Detailed Methodologies & Experimental Protocols

1. Mobile Phase and Gradient Optimization (RP-HPLC)

  • Principle: Fine-tuning the mobile phase composition and gradient can significantly impact the selectivity and resolution of closely eluting compounds.

  • Protocol:

    • Initial Conditions: Start with a common mobile phase for steviol glycosides, for example, a gradient of acetonitrile and a low pH sodium phosphate buffer (e.g., 10 mM, pH 2.6).[10][11]

    • Gradient Modification:

      • Shallow Gradient: If this compound is co-eluting with a nearby peak, decrease the slope of the gradient in that region. This can be achieved by reducing the rate of increase of the organic solvent (acetonitrile) percentage per minute.

      • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the critical pair to improve their separation.

    • pH Adjustment: Vary the pH of the aqueous mobile phase. While a low pH is common, slight adjustments can alter the ionization state of the analytes and improve separation.

    • Solvent Choice: Consider replacing acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order and selectivity.

2. Column Temperature Adjustment

  • Principle: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence retention times and selectivity.

  • Protocol:

    • Investigate a temperature range, for example, from 30°C to 60°C.[3][9]

    • Higher temperatures generally lead to shorter retention times and sharper peaks but can also change the elution order.[9]

    • It has been suggested that temperatures around 40°C and 60°C can be ideal for the separation of some steviol glycosides.[9]

3. Flow Rate Optimization

  • Principle: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

  • Protocol:

    • Systematically decrease the flow rate from your current method (e.g., from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min).[3]

    • Monitor the resolution between this compound and the co-eluting peak.

4. Changing Column Chemistry

  • Principle: If method optimization on your current column is unsuccessful, the stationary phase may not be providing sufficient selectivity.

  • Protocol:

    • Alternative RP Columns: Try a different C18 column from another manufacturer or one with a different bonding density or end-capping. This can provide a different selectivity.

    • Switch to HILIC: HILIC operates on a different separation mechanism (partitioning into an adsorbed water layer on the stationary phase) and is well-suited for polar compounds like glycosides.[7][8] This often provides a completely different elution order and can resolve peaks that co-elute in reversed-phase. A typical HILIC mobile phase would be a high concentration of acetonitrile with a small amount of aqueous buffer.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the separation of steviol glycosides, which can be used as a starting point for method development for this compound.

ParameterTypical Value/RangeReference
Column Type C18 (Reversed-Phase)[3][5][6]
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mm[3][5]
Particle Size 5 µm, 2.5 µm, or <2 µm (UPLC)[3][4][5]
Mobile Phase A 10 mM Sodium Phosphate Buffer (pH 2.6)[10][11]
Mobile Phase B Acetonitrile[10][11]
Flow Rate 0.7 - 1.2 mL/min[3][5]
Column Temperature 30°C - 60°C[3][9]
Detection UV at 210 nm[5][9]
Injection Volume 5 - 20 µL[9][10]

Visualizations

Logical Relationship of Chromatographic Parameters

This diagram illustrates the interconnectedness of key parameters in optimizing chromatographic separation.

Chromatography_Parameters cluster_method Method Parameters cluster_performance Performance Metrics Mobile Phase Mobile Phase Resolution Resolution Mobile Phase->Resolution Retention Time Retention Time Mobile Phase->Retention Time Column Column Column->Resolution Peak Shape Peak Shape Column->Peak Shape Temperature Temperature Temperature->Resolution Temperature->Retention Time Flow Rate Flow Rate Flow Rate->Resolution Run Time Run Time Flow Rate->Run Time

Interplay of parameters in chromatographic optimization.
Structural Similarity of Steviol Glycosides

This simplified diagram shows the common core structure and the points of glycosylation, illustrating why these compounds are challenging to separate.

Steviol_Glycoside_Structure cluster_core Steviol Aglycone Core cluster_glycosylation Glycosylation Sites cluster_sugars Attached Sugar Moieties (Varying Number and Linkage) Steviol Steviol Backbone C13 C-13 Position Steviol->C13 OH C19 C-19 Position Steviol->C19 COOH RebA Rebaudioside A C13->RebA RebJ This compound C13->RebJ OtherSGs Other Steviol Glycosides C13->OtherSGs C19->RebA C19->RebJ C19->OtherSGs

Shared structure of steviol glycosides.

References

Troubleshooting low conversion rate in Rebaudioside J biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Rebaudioside J (Reb J) biosynthesis.

Troubleshooting Guides

Issue 1: Extremely Low or Undetectable Levels of this compound

  • Question: My reaction has successfully produced other steviol glycosides, but I cannot detect any this compound. What is the likely cause?

  • Answer: The biosynthesis of this compound is not a primary pathway but rather a side reaction catalyzed by the UDP-glycosyltransferase UGT91D2.[1] This enzyme's main function in the steviol glycoside pathway is to glucosylate other precursors. The formation of Reb J occurs when UGT91D2 non-specifically transfers a rhamnose molecule to Rebaudioside A (Reb A).[1] Therefore, the inherently low catalytic efficiency and specificity of this side reaction are the primary reasons for low or undetectable yields. The expression and activity of UGT91D2 are critical; if this enzyme is absent, inactive, or has been engineered to reduce side reactions, Reb J will not be produced. For instance, a V155T substitution in UGT91D2 has been shown to decrease Reb J formation to 20% of the wild-type enzyme's activity.[1]

Issue 2: Conversion Rate of Reb A to Reb J is Very Low

  • Question: I have confirmed the presence of UGT91D2 and an abundance of the precursor Rebaudioside A, but the conversion to this compound is still minimal. How can I improve the yield?

  • Answer: A low conversion rate despite the presence of precursors and the necessary enzyme points to several potential bottlenecks:

    • Sub-optimal Enzyme Activity: The catalytic efficiency of UGT91D2 for the rhamnosylation of Reb A to form Reb J is inherently low. Factors such as pH, temperature, and the presence of co-factors can significantly impact enzyme activity. Optimization of these reaction conditions is crucial.

    • Insufficient UDP-Rhamnose: The availability of the sugar donor, UDP-rhamnose, is a likely limiting factor. While the focus is often on UDP-glucose for the synthesis of other steviol glycosides, the specific synthesis of Reb J requires a sufficient pool of UDP-rhamnose. Consider enhancing the expression of genes involved in the UDP-rhamnose biosynthesis pathway.

    • Enzyme Inhibition: High concentrations of substrate (Reb A) or product (Reb J) could lead to substrate or product inhibition of UGT91D2. It is also possible that other steviol glycosides present in the reaction mixture are competing for the active site of the enzyme.

    • Sub-optimal UDP-glucose to UDP-rhamnose Ratio: The competition between glucose and rhamnose transfer to Reb A by UGT91D2 will be influenced by the relative concentrations of their respective UDP-sugar donors. A high UDP-glucose concentration will favor the production of other glucosylated steviol glycosides over Reb J.

Issue 3: Difficulty in Quantifying Low Levels of this compound

  • Question: I suspect Reb J is being produced, but the concentration is below the detection limit of my current analytical method. What is a suitable method for quantifying trace amounts of Reb J?

  • Answer: Accurate quantification of low-abundance steviol glycosides like Reb J requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method. For enhanced sensitivity, especially for minor glycosides, consider using a mass spectrometry (MS) detector. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section. Optimization of the mobile phase composition and gradient can improve the resolution and separation of Reb J from other structurally similar steviol glycosides.

Frequently Asked Questions (FAQs)

  • Q1: What is the specific enzymatic reaction that produces this compound?

    • A1: this compound is formed from the precursor Rebaudioside A through a rhamnosylation reaction. The enzyme UGT91D2 catalyzes the transfer of a rhamnose moiety from UDP-rhamnose to the C2'-position of the C19-glucose of Rebaudioside A. This is considered a side reaction, as the primary role of UGT91D2 is glucosylation.[1]

  • Q2: Are there alternative enzymes that can synthesize this compound more efficiently?

    • A2: Currently, UGT91D2 is the primary enzyme identified as responsible for Reb J synthesis.[1] While other UDP-glycosyltransferases are involved in the overall steviol glycoside pathway, their specificity for this particular rhamnosylation reaction is not well-characterized. Future research may identify or engineer novel glycosyltransferases with higher specificity and efficiency for Reb J production.

  • Q3: How does the availability of the precursor, Rebaudioside A, affect Reb J synthesis?

    • A3: The availability of Rebaudioside A is a critical factor. As the direct substrate for the reaction, a higher concentration of Reb A can increase the rate of Reb J formation, provided that UGT91D2 and UDP-rhamnose are not limiting. However, excessively high concentrations of Reb A could potentially lead to substrate inhibition.

  • Q4: Can I increase Reb J production by modifying the expression of other genes in the steviol glycoside pathway?

    • A4: Yes, indirectly. Enhancing the overall flux of the steviol glycoside pathway to increase the pool of Rebaudioside A would be beneficial. This could involve upregulating genes responsible for the synthesis of the steviol backbone and the earlier glycosylation steps leading to Reb A. Additionally, engineering the UDP-sugar metabolism to favor the production of UDP-rhamnose over UDP-glucose could shift the equilibrium towards Reb J synthesis.

  • Q5: What is the role of UDP-glucose regeneration in this compound biosynthesis?

    • A5: While Reb J synthesis directly requires UDP-rhamnose, the overall production of its precursor, Reb A, is heavily dependent on UDP-glucose. In whole-cell biocatalysis systems, the regeneration of UDP-glucose from UDP is crucial to maintain a high rate of glycosylation.[2][3] A robust UDP-glucose regeneration system ensures a steady supply of precursors for the entire steviol glycoside pathway, which in turn can support the side reaction producing Reb J.

Data Presentation

Table 1: Impact of UGT91D2 Mutation on this compound Production

Enzyme VariantRelative Amount of this compound Produced (%)Reference
UGT91D2 (Wild-Type)100[1]
UGT91D2 (V155T)20[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is adapted from methods for analyzing various steviol glycosides and can be optimized for this compound.

  • Instrumentation:

    • HPLC system with a UV detector or Mass Spectrometry (MS) detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Sodium phosphate buffer (10 mmol/L, pH 2.6) or another suitable buffer system.[4][5]

    • This compound standard (for calibration)

    • Methanol (for sample preparation)

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and sodium phosphate buffer (e.g., starting with a higher aqueous phase concentration and increasing the acetonitrile concentration over time). A common mobile phase is a mixture of acetonitrile and water (e.g., 32:68 v/v).[4][5]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm.[4][5]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Extract the steviol glycosides from the reaction mixture or cell lysate using a suitable solvent such as methanol.

    • Centrifuge the extract to remove any solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

    • Prepare a standard curve using known concentrations of the this compound standard.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area against the standard curve.

Visualizations

Caption: Biosynthesis pathway of this compound as a side reaction.

Troubleshooting_Workflow Start Low Reb J Conversion Check_Enzyme Is UGT91D2 present and active? Start->Check_Enzyme Check_Precursors Are Reb A and UDP-Rhamnose available? Check_Enzyme->Check_Precursors Yes End_Fail Further Investigation Needed Check_Enzyme->End_Fail No Optimize_Conditions Optimize reaction conditions (pH, temperature) Check_Precursors->Optimize_Conditions Yes Enhance_UDPRha Enhance UDP-Rhamnose biosynthesis Check_Precursors->Enhance_UDPRha No Analyze_Inhibition Investigate substrate/product inhibition Optimize_Conditions->Analyze_Inhibition Enhance_UDPRha->Check_Precursors Improve_Analytics Use sensitive analytical method (e.g., HPLC-MS) Analyze_Inhibition->Improve_Analytics End_Success Improved Conversion Improve_Analytics->End_Success

Caption: Troubleshooting workflow for low this compound conversion.

References

Technical Support Center: Purification of Rebaudioside J Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Rebaudioside J (Reb J). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Reb J.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound preparation?

A1: Crude preparations of this compound, typically derived from Stevia rebaudiana extracts, are likely to contain a variety of impurities. The most common of these are other structurally similar steviol glycosides. Due to their similar chemical structures, their separation can be challenging.

Other potential impurities include:

  • Other Steviol Glycosides: Rebaudioside A, Stevioside, Rebaudioside B, C, D, E, F, M, N, and O, as well as Dulcoside A have been identified in Stevia extracts.[1]

  • Plant-derived impurities: Pigments (chlorophylls, carotenoids), waxes, lipids, phenols, and alkaloids can be co-extracted with the steviol glycosides.[2][3][4]

  • Residual Solvents: Solvents used during extraction and purification, such as methanol, ethanol, or acetonitrile, may be present in the final product.[5]

  • Degradation Products: Acidic conditions during extraction can lead to the degradation of steviol glycosides.[6]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying other steviol glycosides.[2][3][7]

Key considerations for HPLC analysis include:

  • Column: A C18 column is frequently used for the separation of steviol glycosides.

  • Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is typically employed.[8]

  • Detection: UV detection at around 210 nm is standard for these compounds.[9]

  • Standards: Certified reference standards for this compound and other relevant steviol glycosides are necessary for accurate identification and quantification.

Other analytical techniques that can be used for structural confirmation and purity assessment include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the purified compound and can also be used for quantitative analysis (qNMR).[2][7]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and compare the sample to a reference standard.[7]

Troubleshooting Guides

Issue 1: Co-elution of this compound with other Steviol Glycosides in HPLC

Problem: Achieving baseline separation of this compound from other structurally similar steviol glycosides during HPLC analysis or purification can be challenging.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Gradient Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different solvent compositions and additives like formic acid or trifluoroacetic acid to alter selectivity.
Inappropriate Column Chemistry If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for glycosides.
High Flow Rate Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better separation.
Column Overloading Inject a smaller sample volume or a more dilute sample to prevent peak broadening and improve resolution.
Issue 2: Low Yield of Crystalline this compound

Problem: Difficulty in obtaining a high yield of crystalline this compound from a purified solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities Even small amounts of other steviol glycosides can inhibit crystallization. Further purify the solution using preparative HPLC or column chromatography before attempting crystallization.
Incorrect Solvent System The choice of solvent is critical for crystallization. Ethanol and methanol are commonly used for the crystallization of other steviol glycosides.[5] Experiment with different solvent/anti-solvent systems and ratios.
Suboptimal Temperature The rate of cooling can significantly impact crystal formation. A slow, controlled cooling process is generally preferred. Experiment with different crystallization temperatures.
Supersaturation Not Reached Concentrate the solution to achieve the necessary level of supersaturation for nucleation to occur. However, be cautious of making the solution too viscous.[9][10]

Experimental Protocols

Protocol 1: General Column Chromatography for Steviol Glycoside Separation

This protocol provides a general framework for separating steviol glycosides using column chromatography. Optimization will be required for the specific separation of this compound.

Workflow Diagram:

experimental_workflow start Crude Stevia Extract dissolve Dissolve in Initial Mobile Phase start->dissolve load Load onto Chromatography Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., HPLC, TLC) collect->analyze pool Pool Pure Reb J Fractions analyze->pool concentrate Concentrate Pooled Fractions pool->concentrate end Purified This compound concentrate->end

Caption: General workflow for the purification of this compound using column chromatography.

Methodology:

  • Column Packing: Pack a glass column with an appropriate stationary phase, such as silica gel or a reversed-phase C18 material. The choice of stationary phase will depend on the desired separation mechanism (normal-phase or reversed-phase).

  • Equilibration: Equilibrate the packed column with the initial mobile phase.

  • Sample Preparation: Dissolve the crude stevia extract or partially purified this compound preparation in a minimal amount of the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin the elution process with the mobile phase. A gradient elution, where the solvent composition is changed over time, is often necessary to separate the various steviol glycosides. For example, in reversed-phase chromatography, a gradient of increasing acetonitrile in water is common.

  • Fraction Collection: Collect the eluate in small fractions using a fraction collector.

  • Analysis: Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing the highest purity of this compound.

  • Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate the solution under reduced pressure to remove the solvent.

Protocol 2: Recrystallization for Final Purification

Recrystallization is a powerful technique for the final purification of a compound, provided a suitable solvent system can be found.

Logical Relationship Diagram:

logical_relationship start Concentrated Reb J Solution dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter Filter to Collect Crystals cool->filter wash Wash Crystals with Cold Solvent filter->wash impurities Impurities Remain in Mother Liquor filter->impurities dry Dry Crystals under Vacuum wash->dry end High Purity Crystalline Reb J dry->end

Caption: Logical steps involved in the recrystallization of this compound.

Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for other steviol glycosides include methanol and ethanol.[5]

  • Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. This will cause the this compound to crystallize out of the solution as its solubility decreases.

  • Crystal Collection: Collect the crystals by filtration, for example, using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Quantitative Data Summary

The following table summarizes typical purity levels achieved for other major steviol glycosides using various purification techniques. While specific data for this compound is not available, these values can serve as a benchmark for what may be achievable.

Steviol Glycoside Purification Method Achieved Purity Reference
SteviosideRecrystallization with methanol95%[8]
Rebaudioside ARecrystallization with ethanol-water98%[8]
SteviosideHigh-Speed Counter-Current Chromatography (HSCCC)98.3%[8]
Rebaudioside AHigh-Speed Counter-Current Chromatography (HSCCC)98.5%[8]
Steviol GlycosidesUltrafiltration and Nanofiltration97.66%[2]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for your specific sample and equipment. Always follow appropriate laboratory safety procedures.

References

Navigating the Stability of Rebaudioside J: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Rebaudioside J, a sweetening compound of significant interest in the pharmaceutical and food industries. While direct and extensive quantitative data on this compound's stability under varying temperature and pH conditions are limited in publicly available literature, this guide offers insights based on the well-documented stability of structurally similar steviol glycosides, such as Rebaudioside A and Stevioside. It is crucial to note that while these compounds provide a valuable reference, empirical stability testing of this compound under specific formulation conditions is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different temperatures?

Q2: What is the expected impact of pH on the stability of this compound?

A2: Based on studies of other steviol glycosides, this compound is expected to be most stable in a pH range of 4-8.[4] Acidic conditions, especially below pH 2, are likely to cause noticeable degradation.[4] For example, Rebaudioside M, another steviol glycoside, is significantly less stable below pH 2.[4] Stevioside has also been shown to be stable in a pH range of 2-10 under moderate thermal treatment.[5] Therefore, maintaining a pH within the slightly acidic to neutral range is recommended to ensure the stability of this compound in formulations.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products of this compound are not detailed in the available literature, the degradation of other steviol glycosides typically involves the hydrolysis of glycosidic bonds. This process can lead to the formation of steviolbioside, steviolmonoside, and ultimately, the aglycone steviol.[6] Under acidic conditions and high temperatures, Rebaudioside M has been shown to yield several minor degradation compounds.[7] It is plausible that this compound would undergo a similar degradation pathway.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantitative analysis of steviol glycosides and their degradation products.[8][9] The use of a C18 or a HILIC analytical column is often reported.[8][10] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid degradation of this compound in an acidic formulation. Low pH and/or high storage temperature.Buffer the formulation to a pH between 4 and 8. Store the product at lower temperatures. Conduct a forced degradation study to understand the impact of your specific formulation matrix.
Inconsistent analytical results for this compound concentration. Suboptimal HPLC method; sample matrix interference.Optimize the HPLC method, including mobile phase composition, column type, and detector wavelength. Implement a robust sample preparation procedure to remove interfering matrix components.
Appearance of unknown peaks in the chromatogram during stability studies. Degradation of this compound.Utilize LC-MS to identify the structure of the unknown peaks. Compare the degradation profile with that of other known steviol glycosides.
Precipitation of this compound in the formulation. Exceeding the solubility limit.Determine the solubility of this compound in your specific solvent system at different temperatures. Adjust the concentration or consider the use of co-solvents.

Data on Steviol Glycoside Stability (as a proxy for this compound)

The following tables summarize the stability of other major steviol glycosides, which can serve as a preliminary guide for formulating with this compound.

Table 1: Impact of Temperature on Stevioside Stability

TemperatureConditionDegradationReference
Up to 120°CDry powder, 1 hourGood stability[5]
> 140°CDry powder, 1 hourForced decomposition[2][5]
80°CAqueous solution (pH 2.4-3.5), 24-72 hoursUp to 70% degradation for Stevioside and Rebaudioside A[8][10]

Table 2: Impact of pH on Steviol Glycoside Stability

pH RangeSteviol GlycosideConditionStabilityReference
4-8Rebaudioside MAqueous solutionMost stable[4]
< 2Rebaudioside MAqueous solutionNoticeably less stable[4]
2-10SteviosideAqueous solution, up to 80°CRemarkably stable[5]
1SteviosideAqueous solutionSignificant decrease[5]
3Stevioside & Glucosyl-Stevioside80°C, 72 hoursUp to 55% degradation[11]
2Stevioside & Glucosyl-Stevioside80°C, 72 hoursComplete degradation[11]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Aqueous Solution

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral to slightly alkaline pH).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Aliquot the samples into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics.

Protocol 2: HPLC Analysis of this compound

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer solution) is typically used. The exact gradient program should be optimized for the best separation of this compound and its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve prepared with a certified reference standard of this compound.

Visualizing Experimental and Logical Workflows

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Buffer Solutions (pH 2-8) B Dissolve this compound A->B C Aliquot into Vials B->C D Incubate at Various Temperatures (4-60°C) C->D E Withdraw Samples at Time Points D->E Over Time F HPLC Analysis E->F G Calculate % Remaining F->G H Determine Degradation Kinetics G->H

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway RebJ This compound Intermediate1 Steviolbioside Derivative RebJ->Intermediate1 Hydrolysis Intermediate2 Steviolmonoside Derivative Intermediate1->Intermediate2 Hydrolysis Steviol Steviol Intermediate2->Steviol Hydrolysis

Caption: Postulated Degradation Pathway for this compound.

References

Validation & Comparative

A Comparative Sensory Analysis: Rebaudioside J vs. Rebaudioside M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for superior high-intensity sweeteners is ongoing. Among the myriad of steviol glycosides, Rebaudioside M (Reb M) has garnered significant attention for its clean, sugar-like taste. This guide provides a detailed comparison of the taste profiles of Rebaudioside J (Reb J) and Rebaudioside M, supported by available experimental data and methodologies.

While extensive sensory data is available for Reb M, highlighting its favorable taste profile, quantitative sensory information for Reb J is less prevalent in publicly accessible research. However, by examining the data for Reb M and descriptive information for various steviol glycosides, we can infer a comparative profile.

Quantitative Taste Profile Comparison

Due to the limited availability of direct comparative studies, this table summarizes the well-documented sensory profile of Rebaudioside M and provides a placeholder for this compound, to be populated as more research becomes available.

Sensory AttributeRebaudioside MThis compoundSucrose (Reference)
Sweetness Intensity High; described as closely resembling sucrose.[1][2]Data not available in searched literature.Standard reference for sweetness.
Bitterness Intensity Very low to negligible.[3][4] Significantly less bitter than Reb A.[3]Data not available in searched literature.None
Off-Tastes Minimal; described as a "clean" taste with little to no licorice or metallic aftertaste.[3][4]Data not available in searched literature.None
Temporal Profile Fast onset of sweetness.[3]Data not available in searched literature.Clean, quick onset and dissipation.

Experimental Protocols

The sensory data for steviol glycosides is typically generated using rigorous, standardized methodologies to ensure objectivity and reproducibility. The following protocols are commonly employed:

Quantitative Descriptive Analysis (QDA)

This method is used to identify, describe, and quantify the sensory attributes of a product.

  • Panelist Selection and Training: A panel of trained individuals (typically 8-12) is selected based on their sensory acuity. They undergo extensive training to develop a common vocabulary to describe the taste attributes of the sweeteners being tested.

  • Attribute Generation: During training sessions, panelists are presented with various sweetener solutions and work together to generate a list of descriptive terms for attributes such as sweetness, bitterness, metallic taste, licorice aftertaste, and lingering sweetness.

  • Intensity Scoring: Panelists then rate the intensity of each attribute for each sample on a numerical scale (e.g., a 15-cm line scale anchored with "not at all" to "extremely").

  • Data Analysis: The intensity ratings are statistically analyzed to determine the sensory profile of each sweetener and to identify significant differences between them.

Two-Alternative Forced-Choice (2-AFC) Test

This method is often used to determine the relative sweetness or bitterness of a substance compared to a standard.

  • Sample Preparation: A series of solutions of the test sweetener at different concentrations are prepared, along with a standard reference solution (e.g., a specific concentration of sucrose).

  • Presentation: Panelists are presented with two samples, one being the reference and the other being one of the test solutions, in a randomized order.

  • Task: Panelists are required to identify which of the two samples is sweeter (or more bitter).

  • Data Analysis: The data is analyzed to determine the concentration at which the test sweetener is perceived as equally sweet to the reference, thereby establishing its relative sweetness potency.

Signaling Pathways in Taste Perception

The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells within the taste buds.

Sweet and Bitter Taste Signaling Pathway

Taste_Signaling cluster_sweet Sweet Taste cluster_bitter Bitter Taste Sweetener Sweetener (e.g., Reb J, Reb M) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 G_Protein_S G-protein (Gustducin) T1R2_T1R3->G_Protein_S PLC_S PLCβ2 G_Protein_S->PLC_S IP3_S IP3 PLC_S->IP3_S Ca_Release_S Ca²⁺ Release (from ER) IP3_S->Ca_Release_S TRPM5_S TRPM5 Channel Activation Ca_Release_S->TRPM5_S Depolarization_S Cell Depolarization TRPM5_S->Depolarization_S ATP_Release_S ATP Release Depolarization_S->ATP_Release_S Nerve_Signal_S Nerve Signal to Brain ATP_Release_S->Nerve_Signal_S Bitter_Compound Bitter Compound T2R T2R Receptor Bitter_Compound->T2R G_Protein_B G-protein (Gustducin) T2R->G_Protein_B PLC_B PLCβ2 G_Protein_B->PLC_B IP3_B IP3 PLC_B->IP3_B Ca_Release_B Ca²⁺ Release (from ER) IP3_B->Ca_Release_B TRPM5_B TRPM5 Channel Activation Ca_Release_B->TRPM5_B Depolarization_B Cell Depolarization TRPM5_B->Depolarization_B ATP_Release_B ATP Release Depolarization_B->ATP_Release_B Nerve_Signal_B Nerve Signal to Brain ATP_Release_B->Nerve_Signal_B

Caption: Simplified signaling cascade for sweet and bitter taste perception.

Experimental Workflow for Sensory Evaluation

The process of conducting a sensory evaluation of novel sweeteners follows a structured workflow to ensure reliable and unbiased results.

Sensory_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives Select_Methodology Select Methodology (e.g., QDA, 2-AFC) Define_Objectives->Select_Methodology Panelist_Selection Panelist Selection & Training Select_Methodology->Panelist_Selection Sample_Preparation Sample Preparation (Reb J, Reb M, Controls) Panelist_Selection->Sample_Preparation Sample_Presentation Randomized Sample Presentation Sample_Preparation->Sample_Presentation Data_Collection Data Collection (Intensity Ratings) Sample_Presentation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Report_Generation Report Generation Interpretation->Report_Generation

Caption: A typical workflow for the sensory evaluation of sweeteners.

Conclusion

References

A Comparative Analysis of the Sweetness Profiles of Rebaudioside J and Rebaudioside D

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of high-intensity sweeteners, steviol glycosides extracted from the Stevia rebaudiana plant have garnered significant attention from researchers, scientists, and drug development professionals. Among the myriad of these compounds, Rebaudioside D (Reb D) has been extensively studied for its clean, sugar-like taste profile. A lesser-known glycoside, Rebaudioside J (Reb J), is also a subject of interest, though comprehensive sensory data remains less prevalent in publicly accessible literature. This guide provides a comparative analysis of the sweetness profiles of this compound and Rebaudioside D, supported by available experimental data and detailed methodologies.

Quantitative and Qualitative Sweetness Profile

While direct quantitative sensory comparisons between this compound and Rebaudioside D are limited in published research, a consumer panel study provides valuable insights into the sensory attributes of Rebaudioside D. The following table summarizes this data and offers a qualitative description for both compounds based on existing knowledge of steviol glycosides.

Sensory AttributeRebaudioside DThis compound
Sweetness Potency Approximately 200-300 times sweeter than sugar.[1]Believed to be a high-intensity sweetener, but specific potency data is not widely available.
In-Mouth Sweetness Not significantly different from a 14% sucrose solution when tested at 0.1% concentration.[2][3][4]Expected to have a clean, sweet taste characteristic of many minor steviol glycosides.
In-Mouth Bitterness Not significantly different from a 14% sucrose solution when tested at 0.1% concentration, indicating low bitterness.[2][3][4]As a minor glycoside, it is anticipated to have reduced bitterness compared to major glycosides like Stevioside and Rebaudioside A.
Lingering Sweetness Shows a more intense lingering sweetness compared to sucrose.[2][3][4]The temporal profile, including the extent of lingering sweetness, has not been extensively documented.
Aftertaste Described with positive attributes, closer to sucrose than Rebaudioside A, though sometimes perceived as artificial.[2][3][4]The aftertaste profile is not well-characterized in scientific literature.

Experimental Protocols

To ensure the validity and reproducibility of sensory and analytical data, standardized experimental protocols are crucial. The following sections detail the methodologies for sensory evaluation and purity analysis of rebaudiosides.

Sensory Evaluation of Sweetness

A descriptive sensory analysis is typically employed to characterize the taste profile of high-intensity sweeteners.

1. Panelist Selection and Training:

  • A panel of trained sensory assessors (typically 10-15 members) is selected based on their sensory acuity and ability to discriminate between different taste attributes.

  • Panelists undergo extensive training with reference standards for sweetness (e.g., sucrose solutions of varying concentrations), bitterness (e.g., caffeine solutions), and other relevant attributes like licorice or metallic aftertastes.

2. Sample Preparation:

  • Rebaudioside solutions are prepared in deionized or purified water at concentrations determined to be iso-sweet with a reference sucrose solution (e.g., 5% or 10% sucrose).

  • All samples, including the sucrose reference, are presented to panelists at a standardized temperature (e.g., room temperature or refrigerated).

3. Evaluation Procedure:

  • Panelists are instructed to cleanse their palate with purified water before and between each sample evaluation.

  • A "sip and spit" or "sip and swallow" method can be used, with the former being common to minimize caloric intake and fatigue.

  • Panelists rate the intensity of various sensory attributes (e.g., sweetness onset, sweetness intensity, bitterness, metallic taste, licorice aftertaste, lingering sweetness) on a structured scale, such as a 15-cm line scale anchored with "not at all" to "extremely".

  • Data is collected using sensory evaluation software.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the different sweeteners.

G Experimental Workflow for Sensory Evaluation cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panelist Panelist Selection & Training Sample Sample Preparation Panelist->Sample Procedure Standardized Evaluation Procedure Sample->Procedure Rating Attribute Intensity Rating Procedure->Rating Data Data Collection Rating->Data Stats Statistical Analysis (ANOVA, PCA) Data->Stats

Sensory Evaluation Workflow
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and Rebaudioside D is determined using HPLC with UV detection.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is used.

  • A C18 reverse-phase column is typically employed for the separation of steviol glycosides.

2. Mobile Phase and Gradient:

  • The mobile phase usually consists of a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or formic acid in water).

  • A gradient elution is often used to achieve optimal separation of the various steviol glycosides present in a sample.

3. Sample and Standard Preparation:

  • A stock solution of the Rebaudioside standard (J or D) is prepared by accurately weighing the compound and dissolving it in the mobile phase.

  • A series of calibration standards are prepared by diluting the stock solution to different concentrations.

  • The sample to be analyzed is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

4. Chromatographic Conditions:

  • The column temperature is maintained at a constant value (e.g., 40°C).

  • The flow rate is set to a specific value (e.g., 1.0 mL/min).

  • The UV detector is set to a wavelength where the steviol glycosides have maximum absorbance (typically around 210 nm).

5. Quantification:

  • The peak areas of the calibration standards are plotted against their concentrations to generate a calibration curve.

  • The concentration of the Rebaudioside in the sample is determined by comparing its peak area to the calibration curve.

  • The purity is expressed as a percentage of the total peak area.

Sweet Taste Signaling Pathway

The sweet taste of steviol glycosides like this compound and D is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.

The binding of a steviol glycoside to the T1R2/T1R3 receptor triggers a conformational change in the receptor. This activates an intracellular G-protein, gustducin. The activated G-protein, in turn, stimulates the enzyme phospholipase C-β2 (PLC-β2). PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ activates the TRPM5 (transient receptor potential cation channel subfamily M member 5) channel, leading to an influx of sodium ions (Na+) and depolarization of the taste receptor cell. This depolarization ultimately results in the release of neurotransmitters, such as ATP, which signal to the gustatory nerve fibers, sending the perception of sweetness to the brain.

G Sweet Taste Signaling Pathway Sweetener This compound / D Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds to G_Protein G-Protein (Gustducin) Receptor->G_Protein Activates PLC PLC-β2 G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Causes Signal Signal to Brain (Sweet Perception) Neurotransmitter->Signal Sends

Sweet Taste Signaling Pathway

Conclusion

Rebaudioside D stands out as a promising high-intensity sweetener with a favorable taste profile characterized by low bitterness and a clean, sweet taste, though with a more pronounced lingering sweetness than sucrose. While comprehensive sensory data for this compound is not as readily available, as a minor steviol glycoside, it is expected to possess desirable taste qualities with reduced off-notes compared to more abundant glycosides. Further sensory evaluation studies directly comparing this compound and Rebaudioside D are warranted to fully elucidate their respective sensory profiles and potential applications in the food, beverage, and pharmaceutical industries. The detailed experimental protocols and understanding of the sweet taste signaling pathway provided herein serve as a foundation for such future research and development.

References

A Comparative Guide to the Validation of HPLC Methods for Rebaudioside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of steviol glycosides like Rebaudioside J is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comparative overview of validated HPLC methods for the quantification of various rebaudiosides, offering insights applicable to the validation of a method for this compound.

Experimental Protocols

A typical HPLC method for the analysis of rebaudiosides involves the following steps:

1. Standard and Sample Preparation:

  • Standard Solution: A stock solution of the Rebaudioside reference standard is prepared by accurately weighing and dissolving it in a suitable solvent, typically a mixture of acetonitrile and water.[1] This stock solution is then serially diluted to prepare calibration standards of varying concentrations.[1][2]

  • Sample Extraction (from Stevia leaves): Dried and powdered Stevia leaves are extracted with hot water. The extract is then cooled, centrifuged, and the supernatant is collected.[2][3] This aqueous extract is filtered through a 0.45 µm membrane filter prior to HPLC analysis.[2][3] For other matrices like food products, a sample clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

2. Chromatographic Conditions:

The separation of rebaudiosides is typically achieved using a reversed-phase C18 column.[2][3] The mobile phase is generally a gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., sodium phosphate buffer).[2][3] The UV detector is commonly set at 210 nm for the detection of steviol glycosides.[2][3]

A summary of typical chromatographic conditions is presented in the table below:

ParameterTypical Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Sodium Phosphate Buffer (e.g., 32:68 v/v)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)

3. Method Validation:

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][5] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[1][2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on spiked samples.[2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: Comparison of Validated HPLC Methods for Rebaudiosides

The following tables summarize the validation parameters from different studies on various rebaudiosides. This comparative data can serve as a benchmark when validating a method for this compound.

Table 1: Linearity and Correlation Coefficient

RebaudiosideLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Rebaudioside A1 - 50 mg/kg≥0.999[7]
Rebaudioside D25 - 150≥0.98[2]
Stevioside5.0 - 750.9999[6]
Rebaudioside A0.01 - 1 mg/mLNot specified[1]

Table 2: Accuracy (Recovery)

RebaudiosideSpiked ConcentrationRecovery (%)Reference
Rebaudioside A100 µg/mL92.29 - 99.5[3]
Rebaudioside D25 µg/mL96.17 - 99[2]
SteviosideNot specified97 - 99[6]
Rebaudioside ANot specified99 ± 4.4[4]

Table 3: Precision (%RSD)

RebaudiosideIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Rebaudioside A & Stevioside≤6.27Not specified[3]
Rebaudioside D≤2.79≤2.79[2]
Stevioside<2.5<2.5[6]
Rebaudioside A & Stevioside0.74 - 2.43 (Peak Area)Not specified[8]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

RebaudiosideLODLOQReference
Rebaudioside A & Stevioside17.54 µg/mL & 16.62 µg/mL53.18 µg/mL & 50.37 µg/mL[3]
Steviol Glycosides0.11 - 0.56 mg/kg0.33 - 1.69 mg/kg[7]
Stevioside0.02 µg/mL0.05 µg/mL[6]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method for Rebaudioside quantification.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Sample Prep, HPLC Conditions) start->protocol specificity Specificity (Analyze Blank & Spiked Samples) protocol->specificity linearity Linearity (Calibration Curve) protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) protocol->lod_loq robustness Robustness (Vary Method Parameters) protocol->robustness evaluation Evaluate Validation Data (Acceptance Criteria) specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation documentation Documentation (Validation Report) evaluation->documentation end End: Validated Method documentation->end

HPLC Method Validation Workflow

This guide provides a foundational understanding of the principles and practices involved in validating an HPLC method for the quantification of this compound. By leveraging the comparative data and the outlined experimental protocol, researchers can efficiently develop and validate a robust and reliable analytical method.

References

Navigating the Sweet Maze: A Comparative Guide to the Analysis of Steviol Glycosides and the Cross-Reactivity of Rebaudioside J

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of individual steviol glycosides in complex mixtures is paramount for quality control, product development, and regulatory compliance. This guide provides a comparative overview of the analytical methodologies for steviol glycosides, with a special focus on the potential cross-reactivity of the minor glycoside, Rebaudioside J, in common assay formats.

All steviol glycosides share a common aglycone, steviol, but differ in the number and arrangement of glucose and rhamnose units attached to it. This structural similarity is the root of analytical challenges, particularly the potential for cross-reactivity in assays that rely on molecular recognition, such as immunoassays, or co-elution in chromatographic methods.

The Challenge of Minor Glycosides: The Case of this compound

This compound is one of the many minor steviol glycosides found in the leaves of the Stevia rebaudiana plant. While major glycosides like Stevioside and Rebaudioside A have been extensively studied, data on the analytical behavior of minor glycosides such as this compound is scarce. The primary concern for analysts is the potential for these minor components to interfere with the accurate quantification of the more abundant and commercially relevant glycosides.

Immunoassays and Enzymatic Assays: A Black Box for this compound

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), and specific enzymatic assays are powerful tools for the rapid screening of specific molecules. However, their specificity is dependent on the unique binding of an antibody or the specific action of an enzyme. Due to the close structural resemblance among steviol glycosides, developing highly specific antibodies or enzymes that can distinguish between them is a significant challenge.

Currently, there is a lack of commercially available ELISA kits or specific enzymatic assays for the individual quantification of most minor steviol glycosides, including this compound. Consequently, there is no published data on the cross-reactivity of this compound in such assays. It is plausible that an antibody or enzyme targeted against a major steviol glycoside could exhibit cross-reactivity with this compound if the structural differences are not significant enough to prevent binding or enzymatic activity. Without dedicated studies, the extent of this potential cross-reactivity remains unknown.

Chromatographic Techniques: The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors (UV, Mass Spectrometry) are the gold standard for the separation and quantification of individual steviol glycosides.[1][2] These methods address the issue of "cross-reactivity" by physically separating the compounds before detection, a concept referred to as chromatographic resolution. The key to avoiding interference from minor glycosides like this compound is the development of robust chromatographic methods with sufficient selectivity to resolve all components of interest.

Comparative Analysis of HPLC Methods

The following table summarizes various HPLC methods reported in the literature for the analysis of steviol glycosides. While these methods have not been explicitly validated for the separation of this compound due to the lack of commercially available standards, they demonstrate the successful separation of a wide array of major and minor glycosides, indicating their potential to resolve this compound from other components.

Parameter Method 1 Method 2 Method 3
Column Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 3 µm)Acclaim™ Trinity™ P1 (dimensions not specified)Kinetex XB-C18 (dimensions not specified)
Mobile Phase Isocratic: Water (65%) and Acetonitrile (35%)Gradient or Isocratic (not specified)Gradient Elution
Flow Rate 1 mL/minNot specifiedNot specified
Detection UVUV and Charged Aerosol Detection (CAD)UV and optional Mass Spectrometry (MS)
Analytes Separated 9 steviol glycosides including Reb A, Stevioside, Reb C, Reb B, Dulcoside A, Reb D, Reb F, Rubusoside, and Steviolbioside.[1]Stevioside, Rebaudioside A, and other glycosides.[3]13 steviol glycosides including Reb E, D, N, M, I, A, Stevioside, Reb F, C, Dulcoside A, Rubusoside, Reb B, and Steviolbioside.[4]
Key Feature Fast and isocratic method with good selectivity.[1]Dual detection for improved quantification.[3]Baseline separation of a large number of steviol glycosides.[4]

Experimental Protocols

General HPLC Analysis of Steviol Glycosides (Based on Method 1)

This protocol provides a general framework for the analysis of steviol glycosides. Optimization will be required for the specific separation of this compound once a reference standard is available.

1. Standard and Sample Preparation:

  • Prepare individual stock solutions of available steviol glycoside standards (e.g., Rebaudioside A, Stevioside) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Prepare a mixed standard solution containing all analytes of interest at a known concentration.

  • Extract steviol glycosides from the sample matrix using an appropriate solvent (e.g., hot water or ethanol/water mixtures).

  • Filter the extracts and dilute as necessary to fall within the calibration range of the instrument.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used. For example, a Purospher® STAR RP-18 endcapped column (250 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 65:35 v/v) is often effective.[1] The pH of the aqueous phase may be adjusted with an acid like phosphoric acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for steviol glycosides.

3. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the concentration of each steviol glycoside by comparing the peak area in the sample to a calibration curve generated from the standards.

Visualizing Analytical Workflows and Structural Relationships

To better understand the analytical process and the structural basis for potential separation challenges, the following diagrams are provided.

G General Workflow for Steviol Glycoside Analysis by HPLC cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Stevia-containing Sample Extraction Extraction (e.g., Hot Water) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC System (Pump, Injector, Column) Dilution->HPLC Detector UV or MS Detector HPLC->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Generation Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification

Caption: General workflow for steviol glycoside analysis by HPLC.

G Structural Relationship of Steviol Glycosides cluster_major Major Glycosides cluster_minor Minor Glycosides Steviol Steviol (Aglycone) Stevioside Stevioside Steviol->Stevioside + Glucose RebA Rebaudioside A Steviol->RebA + Glucose RebB Rebaudioside B Steviol->RebB + Glucose RebC Rebaudioside C Steviol->RebC + Glucose/Rhamnose RebD Rebaudioside D Steviol->RebD + Glucose RebJ This compound Steviol->RebJ + Glucose Others ... and others Steviol->Others + Sugars

References

Sensory Profile of Rebaudioside J in the Context of Steviol Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel non-caloric sweeteners with sensory profiles closely mimicking sucrose has led to extensive research into steviol glycosides, the sweet compounds isolated from the leaves of Stevia rebaudiana. While major glycosides like Stevioside and Rebaudioside A are well-characterized, the sensory properties of minor glycosides are of increasing interest for their potential to offer a cleaner taste profile with reduced bitterness and aftertaste. This guide provides a comparative sensory evaluation of various steviol glycosides, with a focus on the available data for Rebaudioside J in relation to other prominent members of this class of sweeteners.

Note on this compound: Despite a comprehensive review of scientific literature, specific quantitative sensory evaluation data for this compound remains elusive. While its presence in Stevia rebaudiana extracts has been documented, detailed sensory characterization comparing its sweetness, bitterness, and other attributes to other steviol glycosides is not publicly available at this time. The following guide, therefore, focuses on a comparative analysis of well-studied steviol glycosides to provide a framework for understanding the sensory landscape of these compounds.

Quantitative Sensory Data Summary

The sensory attributes of sweeteners are critical for their application in food, beverage, and pharmaceutical formulations. The following table summarizes the available quantitative data on the sensory profiles of key steviol glycosides from various studies. The data is primarily derived from trained human sensory panels and consumer studies.

Steviol GlycosideRelative Sweetness (vs. Sucrose)Sweetness Intensity (at equi-sweetness)Bitterness Intensity (at equi-sweetness)Notable Aftertaste Characteristics
Rebaudioside A (Reb A) ~200-400xHighModerate to HighLingering bitterness, licorice-like, metallic[1][2]
Rebaudioside D (Reb D) ~200-300xHighLowClean, less bitter aftertaste than Reb A[3][4]
Rebaudioside M (Reb M) ~200-350xVery HighVery LowDescribed as having a taste profile closest to sucrose, minimal bitterness[3][4]
Stevioside ~100-300xModerateHighPronounced bitterness and aftertaste
Rebaudioside B Data not availableData not availableData not availableOften associated with bitterness
Rebaudioside C Less sweet than Reb ALowerHigherContributes to bitterness
Rebaudioside F Data not availableData not availableData not availableMinor glycoside with limited sensory data
Rebaudioside FX1 HighHighLowDescribed as having a well-balanced sweetness
This compound Data not available Data not available Data not available No publicly available sensory data

Experimental Protocols

The sensory evaluation of sweeteners relies on rigorous and standardized methodologies to ensure the validity and reliability of the results. The two primary methods employed are human sensory panels and in-vitro cell-based assays.

Quantitative Descriptive Analysis (QDA) with Human Sensory Panels

Quantitative Descriptive Analysis is a behavioral sensory method used to quantify the sensory characteristics of a product.

1. Panelist Selection and Training:

  • Recruitment: Panelists are typically recruited based on their sensory acuity, interest, and availability.

  • Screening: Candidates are screened for their ability to discriminate between basic tastes (sweet, sour, bitter, salty, umami) and their sensitivity to the specific attributes being tested.

  • Training: Selected panelists undergo intensive training over several sessions. This involves:

    • Developing a consensus vocabulary to describe the sensory attributes of the sweeteners (e.g., sweetness onset, sweetness linger, bitterness, metallic aftertaste, licorice flavor).

    • Learning to use a measurement scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity) consistently and reproducibly.

    • Familiarization with reference standards representing different intensities of each attribute.

2. Sample Preparation and Presentation:

  • Concentration: Steviol glycoside solutions are prepared at concentrations determined to be equi-sweet to a sucrose reference solution (e.g., 5% or 10% sucrose). This allows for the comparison of other sensory attributes at a standardized sweetness level.

  • Blinding and Randomization: Samples are coded with random three-digit numbers and presented to panelists in a randomized order to prevent bias.

  • Serving: Samples are typically served at a controlled temperature in standardized containers.

3. Evaluation Procedure:

  • Panelists evaluate each sample individually in a controlled sensory booth.

  • They rate the intensity of each previously defined sensory attribute on the provided scale.

  • A palate cleanser (e.g., unsalted crackers and purified water) is used between samples to minimize carry-over effects.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and analyzed statistically.

  • Analysis of Variance (ANOVA) and multivariate analysis techniques like Principal Component Analysis (PCA) are often used to identify significant differences between samples and to visualize the sensory space.

In-Vitro Cell-Based Taste Receptor Assays

These assays provide an objective measure of the interaction between a sweetener and specific taste receptors, complementing human sensory data.

1. Cell Line and Receptor Expression:

  • Human Embryonic Kidney (HEK293) cells are commonly used as a host system.

  • These cells are engineered to transiently or stably express the human sweet taste receptor (a heterodimer of TAS1R2 and TAS1R3 subunits) and/or bitter taste receptors (e.g., TAS2R4, TAS2R14).

  • A G-protein, such as Gα16gust44, is often co-expressed to couple receptor activation to a measurable intracellular signal.

2. Assay Principle:

  • The activation of the taste receptor by a steviol glycoside triggers a signaling cascade within the cell, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

  • This change in [Ca²⁺]i is detected using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that is pre-loaded into the cells.

3. Experimental Procedure:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and then transfected with the plasmids encoding the taste receptors and G-protein.

  • Dye Loading: After a period of incubation to allow for receptor expression, the cells are loaded with a calcium-sensitive fluorescent dye.

  • Stimulation: The cells are then exposed to different concentrations of the steviol glycoside solutions.

  • Signal Detection: The change in fluorescence intensity upon stimulation is measured using a fluorometric imaging plate reader or a fluorescence microscope.

4. Data Analysis:

  • The fluorescence data is used to generate dose-response curves for each steviol glycoside.

  • From these curves, key parameters such as the EC₅₀ (the concentration that elicits a half-maximal response) can be calculated to quantify the potency of the sweetener in activating the receptor.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental designs involved in the sensory evaluation of steviol glycosides, the following diagrams are provided.

Taste_Signaling_Pathway cluster_taste_cell Taste Receptor Cell cluster_sweet Sweet Taste cluster_bitter Bitter Taste Steviol_Glycoside Steviol Glycoside Sweet_Receptor Sweet Receptor (TAS1R2/TAS1R3) Steviol_Glycoside->Sweet_Receptor Bitter_Receptor Bitter Receptors (e.g., TAS2R4, TAS2R14) Steviol_Glycoside->Bitter_Receptor Sweet_Signal Downstream Signaling Cascade Sweet_Receptor->Sweet_Signal Activation Sweet_Perception Sweet Perception Sweet_Signal->Sweet_Perception Bitter_Signal Downstream Signaling Cascade Bitter_Receptor->Bitter_Signal Activation Bitter_Perception Bitter Perception & Aftertaste Bitter_Signal->Bitter_Perception

Caption: Taste signaling pathway for steviol glycosides.

Sensory_Evaluation_Workflow cluster_QDA Quantitative Descriptive Analysis (QDA) cluster_Invitro In-Vitro Receptor Assay cluster_output Output A1 Panelist Selection & Training A2 Sample Preparation (Equi-sweet concentrations) A1->A2 A3 Sensory Evaluation (Rating attributes) A2->A3 A4 Data Analysis (ANOVA, PCA) A3->A4 C1 Comparative Sensory Profile A4->C1 B1 Cell Culture & Receptor Expression B2 Calcium Dye Loading B1->B2 B3 Cell Stimulation with Sweeteners B2->B3 B4 Fluorescence Measurement & Data Analysis (EC50) B3->B4 B4->C1

Caption: General workflow for sensory evaluation of sweeteners.

References

A Spectroscopic Showdown: Unraveling the Nuances of Rebaudioside J and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of natural product chemistry, food science, and drug development, a detailed understanding of the structural nuances of sweet-tasting steviol glycosides is paramount. This guide provides an objective, data-driven comparison of Rebaudioside J and its structural isomers, focusing on key spectroscopic techniques that enable their differentiation and characterization.

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of natural, non-caloric sweeteners that have garnered significant attention as sugar substitutes.[1][2] Among the myriad of these compounds, this compound stands out, and a comprehensive analysis of its spectroscopic properties alongside its structural isomers is crucial for quality control, regulatory approval, and the development of novel sweetener formulations. Structural isomers, by definition, share the same molecular formula but differ in the arrangement of their atoms, which can lead to significant differences in taste profile, solubility, and biological activity.[3]

This guide delves into the comparative analysis of this compound and its isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Spectroscopic Data Comparison

The differentiation of this compound from its structural isomers relies on subtle yet significant variations in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound and a Structural Isomer (Rebaudioside M2)

Proton This compound (δ ppm) Rebaudioside M2 (δ ppm)
H-1'5.46 (d, J=7.8 Hz)5.65 (d, J = 7.6 Hz)
H-1''4.88 (d, J=7.8 Hz)4.92 (d, J = 7.8 Hz)
H-1'''5.14 (d, J=7.8 Hz)-
H-1''''4.84 (d, J=7.8 Hz)4.84/4.83
H-1'''''6.32 (d, J=1.4 Hz)-
H-20-H-14 and H-20 show NOE correlations

Data presented for Rebaudioside M2 is based on NMR studies of a novel isomer.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound and a Structural Isomer (Rebaudioside M2)

Carbon This compound (δ ppm) Rebaudioside M2 (δ ppm)
C-1'95.8-
C-1''104.2-
C-1'''104.8-
C-1''''104.1105.3/105.0
C-1'''''102.1-
C-3''-88.0

Note: A complete side-by-side high-resolution NMR comparison for this compound and all its isomers is not available in a single source. The data for Rebaudioside M2, an isomer of Rebaudioside M, highlights the type of shifts expected.[4]

Table 3: Mass Spectrometry Data for this compound and its Isomers

Compound Molecular Formula Precursor Ion [M-H]⁻ (m/z) Major Product Ion(s) (m/z)
This compoundC₅₀H₈₀O₂₇1111.4803.4 ([M – Glc – Rha – H]⁻)
Rebaudioside KC₅₀H₈₀O₂₈1127.4803.4 ([M – 2Glc – H]⁻)
Rebaudioside NC₅₆H₉₀O₃₂1273.5803.4 ([M – 2Glc – Rha – H]⁻)
Rebaudioside M2C₅₆H₉₀O₃₃--

Source: Data compiled from fragmentation analysis using mass spectrometry.[5]

Table 4: Infrared Spectroscopy Data for Steviol Glycosides

Functional Group Wavenumber (cm⁻¹)
O-H (hydroxyl)3300-3500
C-H (alkane)2850-2950
C=O (carboxyl)1720-1740
C=C (alkene)1640-1680
C-O (ether/hydroxyl)1000-1200

Note: Infrared spectra of steviol glycosides are generally very similar due to the presence of the same core structure and functional groups.[6] Differentiation between isomers using IR alone is challenging.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise chemical structure and stereochemistry of this compound and its isomers by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: A sample of the purified steviol glycoside (typically 1-5 mg) is dissolved in a deuterated solvent, such as pyridine-d₅ or D₂O (0.5-0.7 mL).[4] Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 500 MHz or higher for protons.[4]

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H NMR: To identify the chemical shifts and coupling constants of all protons.

    • 1D ¹³C NMR: To identify the chemical shifts of all carbon atoms.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.[4]

    • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[7]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the connectivity of sugar units.[4][7]

    • 1D-TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system (e.g., within a single sugar residue).[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.[4]

  • Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to elucidate the complete structure, including the sequence and linkage of the sugar moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and its isomers, which aids in their identification and structural elucidation.

Methodology:

  • Sample Preparation: The purified steviol glycoside is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.[8]

  • Instrumentation: Analysis is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[8][9]

  • Chromatographic Separation: The sample is injected into the HPLC system, where the different steviol glycosides are separated on a reversed-phase column.[8]

  • Ionization: The eluting compounds are introduced into the ESI source, where they are ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode.[10]

  • Mass Analysis:

    • Full Scan MS: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to determine the molecular weight of the parent ions.

    • Tandem MS (MS/MS): The precursor ion of interest (e.g., the [M-H]⁻ of this compound) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal the fragmentation pattern, which provides information about the sugar sequence.[5]

  • Data Analysis: The mass spectra are analyzed to confirm the molecular formula and to deduce the structure based on the observed fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound and its isomers.

Methodology:

  • Sample Preparation: A small amount of the solid, dry sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer equipped with a universal ATR accessory is used.[6]

  • Data Acquisition: The IR spectrum is recorded over a scan range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Multiple scans (e.g., 32) are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biosynthetic Pathway of Steviol Glycosides

The structural diversity of steviol glycosides, including this compound and its isomers, arises from a complex biosynthetic pathway involving a series of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). The following diagram illustrates the key steps in the biosynthesis of major steviol glycosides.

Steviol_Glycoside_Biosynthesis Steviol Steviol Steviolmonoside Steviolmonoside Steviol->Steviolmonoside Rubusoside Rubusoside Steviol->Rubusoside UGT85C2 Steviolbioside Steviolbioside Steviolmonoside->Steviolbioside UGT91D2 Stevioside Stevioside Steviolbioside->Stevioside UGT91D2 Rebaudioside_A Rebaudioside A Stevioside->Rebaudioside_A UGT76G1 Rebaudioside_E Rebaudioside E Stevioside->Rebaudioside_E Rubusoside->Steviolbioside Rebaudioside_D Rebaudioside D Rebaudioside_A->Rebaudioside_D UGT91D2 Rebaudioside_J This compound Rebaudioside_A->Rebaudioside_J UGT (Rha) Rebaudioside_M Rebaudioside M Rebaudioside_E->Rebaudioside_M UGT76G1

Biosynthetic pathway of major steviol glycosides.

The biosynthesis begins with the diterpene aglycone, steviol, which is sequentially glycosylated at the C-13 hydroxyl and C-19 carboxyl positions.[2] The specific UGTs involved determine the type and linkage of the sugar moieties, leading to the formation of a diverse array of steviol glycosides. For instance, the conversion of Stevioside to Rebaudioside A is catalyzed by UGT76G1.[11] The formation of this compound involves the addition of a rhamnose unit. The complexity of this pathway underscores the importance of precise analytical techniques for the characterization of individual steviol glycosides.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying Rebaudioside J in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of minor steviol glycosides like Rebaudioside J in complex matrices presents a significant analytical challenge. This guide provides a comparative overview of potential analytical methods, drawing upon validated techniques for structurally similar steviol glycosides, to offer a robust starting point for method development and validation for this compound.

While validated analytical methods specifically for this compound in complex food or biological matrices are not extensively documented in publicly available literature, methods for other major and minor steviol glycosides can be readily adapted. This guide focuses on High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the most promising techniques.

Method Performance Comparison

The following tables summarize the performance of validated analytical methods for various steviol glycosides. These methods, with appropriate optimization, can serve as a foundation for the development of a validated method for this compound.

High-Performance Liquid Chromatography (HPLC) Methods
Analyte(s)MatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Rebaudioside A, SteviosideStevia rebaudiana leaves100 - 50092.29 - 104.49≤6.2716.62 - 17.5450.37 - 53.18
Rebaudioside AAqueous extract of Stevia rebaudiana leaf0.5 - 150095.20 - 96.77<2.01050
SteviosideStevia rebaudiana extract5.0 - 7597 - 99<2.50.020.05
13 Steviol Glycosides (including Reb A, D, M)Food and dietary supplementsNot specified98.2 - 102.4 (for Reb D & M)<5 (Repeatability)Not specifiedNot specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Analyte(s)MatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
9 Steviol Glycosides (including Reb A, B, C, D, F)Beverages, Yogurt, Snacks0.2 - 1.0 mg/L80.12 - 118.38Not specified0.003 - 0.078 µg/g0.011 - 0.261 µg/g
5 Steviol Glycosides (including Reb A, C)Soft and alcoholic beveragesNot specified97.0 - 105.7<4.1Not specifiedNot specified
9 Artificial Sweeteners (including Stevioside, Rebaudioside)BeveragesNot specified72 - 114<13Not specified0.125 - 10 µg/mL (in-sample)

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative methodologies for HPLC and LC-MS/MS analysis of steviol glycosides that can be tailored for this compound.

HPLC-UV Method for Steviol Glycosides in Stevia Extracts

This method is a robust starting point for the analysis of this compound in less complex matrices like purified extracts or simple beverage formulations.

a) Sample Preparation:

  • Weigh 100 mg of powdered, dried Stevia leaves or extract.

  • Add 10 mL of 70% (v/v) ethanol-water solution.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) (32:68, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

LC-MS/MS Method for Steviol Glycosides in Beverages

For more complex matrices such as beverages, an LC-MS/MS method offers superior selectivity and sensitivity.

a) Sample Preparation:

  • For carbonated beverages, degas the sample by sonication.

  • Dilute the sample with a mixture of water and acetonitrile (80:20, v/v).

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Adjust the final volume with the water/acetonitrile mixture.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection[1].

b) LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard. An LC-MS/MS analysis of a Stevia leaf extract identified this compound at a retention time of 28.8 minutes with a mass-to-charge ratio (m/z) of 1111.4[2].

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation for Complex Matrices start Complex Matrix (e.g., Beverage, Food Homogenate) step1 Dilution with Acetonitrile/Water start->step1 step2 Vortex & Sonicate step1->step2 step3 Centrifugation (optional, for solid particles) step2->step3 step4 Filtration (0.22 - 0.45 µm filter) step3->step4 end Sample ready for LC-MS/MS analysis step4->end

Workflow for Sample Preparation of Complex Matrices.

Analytical_Workflow cluster_analysis General Analytical Workflow sample_injection Inject Prepared Sample hplc_separation HPLC Separation (C18 Column, Gradient Elution) sample_injection->hplc_separation ms_detection Mass Spectrometric Detection (ESI-, MRM Mode) hplc_separation->ms_detection data_analysis Data Acquisition & Processing (Quantification against Calibration Curve) ms_detection->data_analysis result Concentration of this compound data_analysis->result

General Workflow for LC-MS/MS Analysis.

Conclusion and Future Recommendations

The successful analysis of this compound in complex matrices hinges on the adaptation of existing validated methods for other steviol glycosides. The presented HPLC and LC-MS/MS methodologies provide a solid foundation for this endeavor. For accurate and reliable quantification, the development of a specific and validated LC-MS/MS method is highly recommended, particularly for intricate matrices. This will involve the procurement of a certified this compound reference standard to determine its specific retention time and optimize MRM transitions. As the interest in minor steviol glycosides continues to grow, the development of such validated methods will be critical for quality control, regulatory compliance, and research and development in the food, beverage, and pharmaceutical industries.

References

Rebaudioside J: A Comparative Guide to Purity Assessment and Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of Rebaudioside J, a minor steviol glycoside, and contrasts a typical commercial sample with a high-purity reference standard. Detailed experimental protocols and visual workflows are included to support analytical method development and implementation in research and drug development settings.

Data Presentation: Purity Comparison

The following table summarizes a comparative purity analysis between a commercially available this compound sample and a certified reference standard. The data for the commercial sample is based on supplier specifications, while the reference standard values represent a typical high-purity material.

ParameterCommercial this compound SampleThis compound Reference StandardMethod of Analysis
Purity (by HPLC) >98.0%>99.5%High-Performance Liquid Chromatography (HPLC)
Related Steviol Glycosides <2.0%<0.4%HPLC, UPLC-MS
Steviol Not DetectedNot DetectedLC-MS
Moisture Content <1.5%<0.1%Karl Fischer Titration
Residual Solvents Complies with USP <467>Complies with USP <467>Gas Chromatography (GC)
Heavy Metals <10 ppm<5 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Accurate purity assessment of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two primary techniques employed for this purpose.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of individual steviol glycosides.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound Reference Standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (acidified to pH 2.5-3.0) is typically used. The gradient program should be optimized to achieve baseline separation of this compound from other steviol glycosides.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Purity Determination by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that does not require a specific reference standard for the analyte, but rather a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Pyridine-d5 or DMSO-d6)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery of both the analyte and the internal standard protons.

  • Data Processing:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationship in reference standard comparison.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Calculation cluster_3 Reporting start This compound Sample prep Weighing and Dissolution start->prep hplc HPLC Analysis prep->hplc qnmr qNMR Analysis prep->qnmr data_hplc Chromatographic Data Processing hplc->data_hplc data_qnmr Spectral Data Processing qnmr->data_qnmr purity_calc Purity Calculation data_hplc->purity_calc data_qnmr->purity_calc report Certificate of Analysis purity_calc->report

Caption: Workflow for this compound Purity Assessment.

G cluster_0 Test Sample cluster_1 Reference Standard cluster_2 Comparison cluster_3 Outcome sample Commercial this compound compare Purity & Impurity Profile Comparison sample->compare ref_std Certified this compound Reference Standard (>99.5%) ref_std->compare outcome Acceptance or Rejection of Commercial Sample compare->outcome

Caption: Logical Relationship in Reference Standard Comparison.

Safety Operating Guide

Proper Disposal of Rebaudioside J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Rebaudioside J, a high-purity steviol glycoside. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

This compound, like other steviol glycosides such as Rebaudioside A and M, is not classified as a hazardous substance.[1][2][3] However, proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination. The primary principle is to handle the disposal of this and any chemical substance in accordance with all applicable local, regional, and national regulations.[1]

Step-by-Step Disposal Protocol

Researchers and laboratory personnel should adhere to the following step-by-step procedure for the disposal of this compound:

  • Consult the Safety Data Sheet (SDS): Before handling, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed disposal instructions. While a specific SDS for this compound was not found in public databases, the information for structurally similar compounds like Rebaudioside A and M provides a strong basis for safe handling.[1][2]

  • Personal Protective Equipment (PPE): Prior to initiating the disposal process, ensure appropriate PPE is worn, including safety glasses and gloves. In cases where dust may be generated, respiratory protection should be used.

  • Containment of Spills: In the event of a spill, the material should be swept up to avoid dust formation and placed into a suitable, labeled container for disposal.[1][4] Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[1]

  • Waste Collection:

    • Solid Waste: Collect waste this compound, including any contaminated absorbent materials from spills, in a designated and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Liquid Waste: For solutions containing this compound, disposal should comply with local regulations for non-hazardous aqueous waste. While this compound is readily soluble in water, large quantities should not be discharged into the sewer system.[1][2] It is classified as slightly hazardous for water.[2]

  • Final Disposal: Dispose of the waste through a licensed waste disposal contractor.[1] Ensure that the disposal method complies with all federal, state, and local environmental protection regulations. Empty containers may retain product residues and should be disposed of in the same manner as the product itself.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Safety Glasses, etc.) sds->ppe spill Spill or Unused Material? ppe->spill spill_solid Solid Spill: Sweep and collect in a labeled container spill->spill_solid Spill unused_material Unused/Waste Material spill->unused_material Unused container Place in a designated, sealed, and labeled waste container spill_solid->container unused_material->container disposal_contractor Arrange for disposal via a licensed waste disposal contractor container->disposal_contractor documentation Maintain disposal records disposal_contractor->documentation end End of Disposal Process documentation->end

Caption: Logical workflow for the disposal of this compound.

Summary of Safety and Handling Information

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance.[1][2][3]
Environmental Precautions Avoid release into the environment. Do not allow large quantities to enter groundwater, water courses, or sewage systems as it is slightly hazardous for water.[1][2][4]
Spill Containment Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][4]
Disposal Method Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1]
Container Disposal Empty containers may retain product residues and must be disposed of in a safe way.[1]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for complete and accurate information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.